molecular formula C14H20O3 B1302362 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid CAS No. 97283-84-6

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Cat. No.: B1302362
CAS No.: 97283-84-6
M. Wt: 236.31 g/mol
InChI Key: KUVBUGMRSPUHHK-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)11-7-6-10(3)8-12(11)17-14(4,5)13(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVBUGMRSPUHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364181
Record name 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97283-84-6
Record name 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 97283-84-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid based on available chemical data and a hypothesized mechanism of action derived from structurally similar compounds. As of the latest literature review, specific biological activity data, detailed experimental protocols, and in-depth toxicological studies for this particular compound (CAS 97283-84-6) are not publicly available. The information regarding its biological function should be considered theoretical and requires experimental validation.

Executive Summary

This compound is a synthetic organic compound belonging to the class of phenoxyalkanoic acids. Its chemical structure, featuring a 2-phenoxy-2-methylpropanoic acid core, is characteristic of the fibrate class of drugs. Fibrates are well-established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), primarily the PPARα isoform. This guide summarizes the known physicochemical properties of the compound, presents a general synthesis protocol, and details its hypothesized mechanism of action as a PPARα agonist. Furthermore, it provides representative experimental protocols and workflows for its investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and preliminary assessment in drug discovery workflows.

PropertyValueSource
CAS Number 97283-84-6Chemical Supplier Catalogs
Molecular Formula C₁₄H₂₀O₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 236.31 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Purity ≥99% (typical)--INVALID-LINK--
Predicted Boiling Point 356.3 ± 30.0 °C--INVALID-LINK--
Predicted Density 1.055 ± 0.06 g/cm³--INVALID-LINK--
Predicted pKa 3.32 ± 0.10--INVALID-LINK--
Storage Conditions 2-8°C, protect from light--INVALID-LINK--

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound has not been identified in the public domain, a general and well-established method for the synthesis of 2-phenoxy-2-methylpropanoic acids is the Williamson ether synthesis followed by hydrolysis.

General Experimental Protocol: Synthesis

This protocol describes a representative two-step synthesis of a 2-phenoxy-2-methylpropanoic acid derivative.

Step 1: Williamson Ether Synthesis of the Ethyl Ester Intermediate

  • Reaction Setup: To a solution of thymol (2-isopropyl-5-methylphenol) in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl 2-bromo-2-methylpropanoate dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 1-4 hours, monitoring the disappearance of the ester by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

G cluster_synthesis Generalized Synthesis Workflow start Start Materials: Thymol, Ethyl 2-bromo-2-methylpropanoate step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start->step1 intermediate Intermediate: Ethyl 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoate step1->intermediate step2 Step 2: Hydrolysis (NaOH, EtOH/H₂O, Reflux) intermediate->step2 acidification Acidification (HCl) step2->acidification purification Purification (Recrystallization) acidification->purification end_product Final Product: This compound purification->end_product

Caption: Generalized workflow for the synthesis of this compound.

Hypothesized Mechanism of Action: PPARα Agonism

Based on its structural analogy to fibrate drugs, this compound is hypothesized to function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

The proposed signaling pathway is as follows:

  • Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARα, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of target genes. These genes are primarily involved in fatty acid transport and oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

G cluster_pathway Hypothesized PPARα Signaling Pathway ligand 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid (Ligand) ppara PPARα ligand->ppara Binds & Activates rxr RXR ppara->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to target_genes Target Genes (e.g., CPT1, LPL) ppre->target_genes Promotes Transcription mrna mRNA target_genes->mrna protein Proteins involved in Lipid Metabolism mrna->protein Translation effect Physiological Effect: ↓ Triglycerides ↑ HDL Cholesterol protein->effect

Caption: Hypothesized PPARα signaling pathway for this compound.

Representative Experimental Protocols

To validate the hypothesized mechanism of action and quantify the biological activity of this compound, a series of in vitro experiments are necessary. A standard method to assess PPARα agonism is a cell-based reporter gene assay.

PPARα Transactivation Assay (Cell-based Reporter Assay)

Objective: To determine if this compound can activate the PPARα receptor and to quantify its potency (EC₅₀).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a GAL4-PPARα-LBD fusion protein (where the GAL4 DNA-binding domain is fused to the ligand-binding domain of human PPARα)

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound (test compound)

  • A known PPARα agonist as a positive control (e.g., GW7647)

  • DMSO (vehicle control)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound, the positive control, or vehicle (DMSO). Typically, a serial dilution is performed to generate a dose-response curve.

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

G cluster_workflow Representative In Vitro Assay Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with GAL4-PPARα-LBD and UAS-Luciferase plasmids seed_cells->transfect treat Treat cells with serial dilutions of the compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Data Analysis: - Normalize data - Plot dose-response curve - Calculate EC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a representative PPARα transactivation assay.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not available in the public literature. A generic Safety Data Sheet (SDS) indicates that the compound may cause skin, eye, and respiratory irritation. As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to the fibrate class of drugs, suggesting it may act as a PPARα agonist. While its basic physicochemical properties are known, there is a clear lack of published data regarding its biological activity and synthesis.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and full analytical characterization (NMR, MS, HPLC).

  • In Vitro Pharmacological Profiling: Conducting PPAR transactivation assays for all three isoforms (α, γ, δ) to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating its effect on the expression of known PPARα target genes in relevant cell lines (e.g., HepG2).

  • In Vivo Efficacy Studies: Evaluating its lipid-lowering effects in animal models of dyslipidemia.

  • Toxicological Assessment: Performing preliminary in vitro and in vivo toxicology studies to assess its safety profile.

The generation of this data is crucial for determining the potential of this compound as a lead compound for the development of new therapeutics for metabolic disorders.

An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, a derivative of thymol, belongs to the class of phenoxyacetic acids. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. Structurally analogous to fibrates, a class of lipid-lowering drugs, this molecule holds potential as a modulator of metabolic pathways. This technical guide provides a comprehensive overview of its structure, synthesis, and putative biological activities, with a focus on its potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (FFA1).

Chemical Structure and Properties

This compound is characterized by a thymol moiety linked via an ether bond to a 2-methylpropanoic acid group.

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound
Synonyms Thymoxyacetic acid derivative, α-(2-isopropyl-5-methyl-phenoxy)-isobutyric acid[1][2]
CAS Number 97283-84-6[1][2][3][4][5]
Molecular Formula C₁₄H₂₀O₃[1][2]
Molecular Weight 236.31 g/mol [1][2]
Predicted Boiling Point 356.3 ± 30.0 °C[2]
Predicted pKa 3.32 ± 0.10[2]
Predicted Density 1.055 ± 0.06 g/cm³[2]

Synthesis

The synthesis of this compound can be achieved through several established methods for preparing phenoxyacetic acids. The most common and direct route is the Williamson ether synthesis. An alternative approach involves the reaction of a phenol with acetone and chloroform in the presence of a strong base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Ethyl 2-bromo-2-methylpropionate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thymol (1 equivalent) in ethanol. To this solution, add a slight excess of sodium hydroxide or potassium hydroxide (1.1 equivalents) and stir until the base is completely dissolved, forming the sodium or potassium thymoxide salt.

  • Etherification: To the phenoxide solution, add ethyl 2-bromo-2-methylpropionate (1.2 equivalents) dropwise. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the etherification is complete, add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water to the reaction mixture. Continue to reflux for an additional 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dry the purified product under vacuum.

Experimental Workflow

Synthesis_Workflow start Start phenoxide Phenoxide Formation (Thymol + Base in Ethanol) start->phenoxide etherification Etherification (Add Ethyl 2-bromo-2-methylpropionate, Reflux) phenoxide->etherification hydrolysis Ester Hydrolysis (Add NaOH/KOH (aq), Reflux) etherification->hydrolysis workup Work-up (Solvent removal, Extraction, Acidification) hydrolysis->workup purification Purification (Recrystallization) workup->purification end End Product purification->end

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While direct experimental data for this compound is limited in the public domain, its structural similarity to known therapeutic agents, particularly the fibrate class of drugs, strongly suggests its potential as a modulator of lipid metabolism. The primary molecular targets for fibrates are the Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, other phenoxyacetic acid derivatives have been identified as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.

Putative Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis.[6] There are three main isoforms: PPARα, PPARγ, and PPARδ. Fibrates primarily act as PPARα agonists.[6] Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, while downregulating the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This concerted action results in decreased plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Given its structure, it is highly probable that this compound functions as a PPARα agonist.

Potential as a Free Fatty Acid Receptor 1 (FFA1) Agonist

FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion. Several synthetic phenoxyacetic acid derivatives have been reported as potent FFA1 agonists, making this another plausible mechanism of action for the title compound.

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of some phenoxyacetic acid derivatives, providing an indication of the potential potency of this compound.

CompoundTargetActivityValueReference
Phenoxyacetic acid derivative (18b)FFA1AgonistEC₅₀ = 62.3 nM[7]
Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid (25a)PPARαAgonistEC₅₀ = 4 nM[8]
2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)PPARαAgonistIC₅₀ ≈ 24 nM[3]
Thymol derivative (1)MCF-7 cell lineCytotoxicityIC₅₀ = 7.45 µM[9][10]
Thymol derivative (5)NCI-H460 cell lineCytotoxicityIC₅₀ = 28.63 µM[9][10]

Postulated Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Compound 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPAR PPARα Compound->PPAR Binds and Activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Gene_Transcription->Lipid_Metabolism Leads to

References

An In-depth Technical Guide on the Properties of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the compound 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical suppliers and extrapolates potential pharmacological activity based on its structural similarity to known peroxisome proliferator-activated receptor (PPAR) agonists. The guide includes a summary of its physicochemical properties, a proposed mechanism of action, and detailed, generalized experimental protocols relevant to the characterization of such compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is primarily compiled from information provided by chemical suppliers.

PropertyValueSource
CAS Number 97283-84-6[1][2]
Molecular Formula C₁₄H₂₀O₃[2]
Molecular Weight 236.31 g/mol [2]
Predicted Boiling Point 356.3 ± 30.0 °C[2]
Predicted Density 1.055 ± 0.06 g/cm³[2]
Predicted pKa 3.32 ± 0.10[2]
Hazard Codes Xi (Irritant)[2]

Putative Pharmacological Activity and Mechanism of Action

While direct pharmacological studies on this compound are not extensively available in the public domain, its chemical structure, particularly the 2-aryl-2-methylpropanoic acid moiety, bears a strong resemblance to the fibrate class of drugs and other known peroxisome proliferator-activated receptor (PPAR) agonists[3]. PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid and glucose metabolism[3].

Based on this structural analogy, it is hypothesized that this compound functions as a PPAR agonist. The proposed mechanism of action involves the binding to and activation of one or more PPAR isoforms (α, γ, or δ), leading to the regulation of target gene expression involved in metabolic processes.

Proposed Signaling Pathway

The anticipated signaling pathway for this compound, acting as a PPAR agonist, is depicted below.

Figure 1: Proposed PPAR Agonist Signaling Pathway.

Experimental Protocols

The following sections detail generalized experimental protocols that are standard for evaluating the activity of potential PPAR agonists. These methods are essential for characterizing the biological effects of compounds like this compound.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This in vitro assay is fundamental for determining if a compound can activate a specific PPAR isoform and for quantifying its potency (EC₅₀).

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in appropriate media.

    • Cells are co-transfected with two plasmids:

      • A mammalian expression vector containing a chimeric receptor composed of the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)[4].

  • Compound Treatment:

    • Transfected cells are seeded into 96-well plates.

    • After 24 hours, cells are treated with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO)[5].

  • Incubation:

    • Cells are incubated with the compound for 16-24 hours to allow for receptor activation and subsequent luciferase expression[5].

  • Luciferase Activity Measurement:

    • Cells are lysed, and a luciferase assay reagent is added.

    • Luminescence is measured using a luminometer, which is proportional to the level of PPAR activation[5].

  • Data Analysis:

    • The results are typically normalized to the activity of a known PPAR agonist (positive control).

    • The EC₅₀ value is calculated from the dose-response curve.

Luciferase_Assay_Workflow A Cell Culture (e.g., HEK293T) B Co-transfection: - PPAR-LBD-GAL4 Plasmid - GAL4-UAS-Luciferase Plasmid A->B C Seeding into 96-well Plates B->C D Compound Treatment (Varying Concentrations) C->D E Incubation (16-24h) D->E F Cell Lysis & Addition of Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (Dose-Response Curve, EC₅₀) G->H

Figure 2: Workflow for a PPAR Transactivation Assay.
Competitive Binding Assay (TR-FRET)

This assay determines the binding affinity (IC₅₀) of a test compound to the PPAR ligand-binding domain.

Methodology:

  • Assay Components:

    • Purified recombinant PPAR-LBD.

    • A fluorescently labeled PPAR ligand (tracer).

    • A specific antibody for the PPAR-LBD.

  • Reaction Setup:

    • The test compound at various concentrations is incubated with the PPAR-LBD and the fluorescent tracer.

  • Measurement:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of the fluorescent tracer by the test compound. A decrease in the FRET signal indicates binding of the test compound[6].

  • Data Analysis:

    • The IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated[6].

Target Gene Expression Analysis (qPCR)

This assay measures the effect of the compound on the expression of known PPAR target genes in a relevant cell line (e.g., HepG2 for PPARα).

Methodology:

  • Cell Treatment:

    • Cells are treated with the test compound for a specified period.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells, and its quality is assessed.

    • cDNA is synthesized from the RNA via reverse transcription[5].

  • Quantitative PCR (qPCR):

    • qPCR is performed using primers specific for PPAR target genes (e.g., CPT1A, CD36 for PPARα) and a housekeeping gene for normalization[4].

  • Data Analysis:

    • The relative expression of the target genes is calculated using the ΔΔCt method and expressed as a fold change compared to the vehicle-treated control[5].

qPCR_Workflow A Cell Culture & Treatment with Test Compound B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR (qPCR) with Specific Primers C->D E Data Analysis (ΔΔCt Method) D->E

References

An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid, focusing on its role as a potential peroxisome proliferator-activated receptor alpha (PPARα) agonist. Due to the limited availability of public data on this specific molecule, this guide presents information on its close structural and functional analogs, GW590735 and LY518674, as representative examples of this chemical class. The guide details the synonyms of the title compound, summarizes key quantitative biological data of its analogs in structured tables, provides detailed experimental protocols for relevant in vitro and in vivo assays, and illustrates the underlying PPARα signaling pathway and a typical experimental workflow using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting metabolic disorders.

Introduction to this compound

This compound is a carboxylic acid derivative with a phenoxyacetic acid scaffold. While specific biological data for this compound is not extensively available in public literature, its structural features are characteristic of a class of molecules known to interact with peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. The alpha isoform, PPARα, is a well-established therapeutic target for dyslipidemia, as its activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Synonyms

The following is a list of known synonyms for this compound:

  • Propanoic acid, 2-methyl-2-[[2-(1-methylethyl)-5-methyl]phenoxy]-

  • 2-methyl-2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid

  • α-(2-isopropyl-5-methyl-phenoxy)-isobutyric acid

Chemical Structure

CAS Number: 97283-84-6 Molecular Formula: C₁₄H₂₀O₃ Molecular Weight: 236.31 g/mol

Quantitative Biological Data of Structural Analogs

It is crucial to note that the following data pertains to structural analogs and not to this compound itself.

In Vitro Activity of PPARα Agonist Analogs
CompoundAssay TypeSpeciesCell LineParameterValueReference
GW590735 Luciferase ReporterMonkeyCV-1EC₅₀4 nM[1]
LY518674 PPARα BindingHuman-IC₅₀~24 nM[2]

Table 1: In vitro potency of structural analogs on PPARα. EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values demonstrate the high potency of these analogs in activating the PPARα receptor.

In Vivo Efficacy of PPARα Agonist Analogs
CompoundAnimal ModelDosing RegimenKey FindingsReference
GW590735 Human ApoA-I Transgenic Mice0.5-5 mg/kg, oral, twice daily for 5 daysLowered LDLc and triglycerides; Increased HDL cholesterol.[3]
LY518674 Human ApoA-I Transgenic MiceDose-dependent208 ± 15% elevation in serum HDLc at optimum dose.[2]
LY518674 Human Subjects with Metabolic Syndrome8 weeksSignificantly reduced VLDL-C (-38%) and triglycerides (-23%).[4]

Table 2: In vivo effects of structural analogs on lipid profiles in preclinical and clinical studies. These findings highlight the potential of this chemical class to favorably modulate lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize PPARα agonists. These protocols are representative of the techniques used to generate the data presented for the analog compounds.

In Vitro PPARα Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine the functional potency of a compound in activating the PPARα receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture CV-1 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • After 24 hours, transfect the cells using a suitable transfection reagent with a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) and an expression plasmid for the human or mouse PPARα receptor. A β-galactosidase expression plasmid is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute in the cell culture medium.

    • 24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known PPARα agonist like fenofibrate).

  • Luciferase Assay:

    • After 24 hours of incubation with the compound, lyse the cells using a luciferase lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

    • Measure β-galactosidase activity to normalize the luciferase data.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Dyslipidemia Model in Mice

Objective: To evaluate the in vivo efficacy of a compound in modulating plasma lipid levels.

Methodology:

  • Animal Model:

    • Use a relevant mouse model for dyslipidemia, such as human apolipoprotein A-I (ApoA-I) transgenic mice, which are sensitive to PPARα-mediated increases in HDL.

    • House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Compound Administration:

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the mice via oral gavage at predetermined doses (e.g., 0.5, 1, 5 mg/kg) once or twice daily for a specified period (e.g., 5-14 days). Include a vehicle-treated control group.

  • Blood Collection and Lipid Analysis:

    • At the end of the treatment period, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Separate the plasma by centrifugation.

    • Measure the plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic kits.

  • Data Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treated groups and the vehicle control group.

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression involved in lipid metabolism.

PPARa_Signaling_Pathway agonist PPARα Agonist ppara PPARα agonist->ppara Binds to ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr ppre PPRE (DNA) ppara_rxr->ppre Binds to coactivators Co-activators ppre->coactivators Recruits transcription Gene Transcription coactivators->transcription Initiates genes Target Genes (e.g., LPL, APOA1, CPT1) transcription->genes effects Metabolic Effects (↓Triglycerides, ↑HDL) genes->effects

Caption: The PPARα signaling pathway, illustrating ligand activation, heterodimerization, DNA binding, and target gene transcription.

Experimental Workflow for PPARα Agonist Characterization

The process of identifying and characterizing a novel PPARα agonist involves a series of in vitro and in vivo experiments.

Experimental_Workflow start Compound Synthesis and Library Screening in_vitro In Vitro Screening start->in_vitro binding_assay PPARα Binding Assay (e.g., TR-FRET) in_vitro->binding_assay transactivation_assay PPARα Transactivation Assay (e.g., Luciferase) in_vitro->transactivation_assay selectivity_assay Selectivity Assays (PPARγ, PPARδ) in_vitro->selectivity_assay lead_selection Lead Compound Selection binding_assay->lead_selection transactivation_assay->lead_selection selectivity_assay->lead_selection in_vivo In Vivo Efficacy Studies lead_selection->in_vivo dyslipidemia_model Dyslipidemia Animal Model (e.g., hApoA1 mice) in_vivo->dyslipidemia_model pharmacokinetics Pharmacokinetic Studies in_vivo->pharmacokinetics toxicology Toxicology Studies in_vivo->toxicology clinical_dev Preclinical/Clinical Development dyslipidemia_model->clinical_dev pharmacokinetics->clinical_dev toxicology->clinical_dev

Caption: A generalized experimental workflow for the discovery and preclinical development of a novel PPARα agonist.

Conclusion

This compound belongs to a class of compounds with significant potential as PPARα agonists. While direct biological data for this specific molecule is limited, the substantial evidence from its structural analogs, GW590735 and LY518674, strongly suggests that it may exhibit potent and selective PPARα agonism, leading to beneficial effects on lipid metabolism. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the further investigation and characterization of this and similar compounds. Future research focused on the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2023 – This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of the synthetic compound 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its structural analogy to the fibrate class of drugs and other known peroxisome proliferator-activated receptor (PPAR) agonists strongly suggests a primary mode of action centered on the activation of PPARα.

Executive Summary

This compound, a derivative of thymol and isobutyric acid, possesses a quintessential pharmacophore characteristic of peroxisome proliferator-activated receptor alpha (PPARα) agonists. This guide posits that its principal mechanism of action involves binding to and activating PPARα, a ligand-activated transcription factor pivotal in the regulation of lipid metabolism and inflammation. This activation is predicted to initiate a cascade of downstream signaling events, leading to the modulation of gene expression related to fatty acid oxidation and lipid transport. This document will detail the hypothesized molecular interactions, the resultant signaling pathways, and the established experimental protocols required to empirically validate this mechanism.

Hypothesized Mechanism of Action: PPARα Agonism

The core hypothesis is that this compound functions as a PPARα agonist. The structural components of the molecule, namely the phenoxy ring, the isopropyl and methyl substitutions, and the carboxylic acid moiety, are consistent with the structure-activity relationships of known fibrates and other PPARα ligands.

Molecular Interaction with the PPARα Ligand-Binding Domain

The proposed interaction with the PPARα ligand-binding domain (LBD) involves the acidic head of the propanoic acid forming hydrogen bonds with key amino acid residues, such as Serine and Tyrosine, within the binding pocket. The lipophilic thymyl group is anticipated to occupy a hydrophobic pocket within the LBD, thereby stabilizing the active conformation of the receptor. This ligand-induced conformational change facilitates the recruitment of coactivator proteins, a critical step in the initiation of gene transcription.

Quantitative Data for Structurally Related PPARα Agonists

To provide a quantitative context for the potential potency of this compound, the following table summarizes the EC50 values for several structurally related PPARα agonists. It is important to note that these values are for comparative purposes and the actual potency of the title compound would need to be determined experimentally.

CompoundPPARα EC50 (nM)Notes
GW590735 (a 2-methylpropanoic acid derivative)4A potent and selective PPARα agonist.[1]
LY518674 (a 2-methylpropanoic acid derivative)~24A potent and selective PPARα agonist.
Clofibric Acid10,000 - 50,000The active metabolite of the fibrate drug clofibrate; considered a relatively weak PPARα agonist.
Fenofibric Acid1,000 - 30,000The active metabolite of the fibrate drug fenofibrate; more potent than clofibric acid.
This compound Unknown Hypothesized to be a PPARα agonist. Potency to be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow for its validation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPARa_inactive Inactive PPARα Ligand->PPARa_inactive Enters cell and binds to PPARα PPARa_active Active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein_Expression Increased Protein Expression (Fatty Acid Oxidation Enzymes) mRNA->Protein_Expression Translation Experimental_Workflow Start Start: Hypothesis Compound is a PPARα agonist Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Start->Cell_Culture Transfection 2. Transient Transfection - PPARα expression vector - PPRE-luciferase reporter vector Cell_Culture->Transfection Treatment 3. Compound Treatment (Varying concentrations) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Luciferase Assay (Measure luminescence) Lysis->Luciferase_Assay Data_Analysis 6. Data Analysis (Calculate EC50) Luciferase_Assay->Data_Analysis Gene_Expression 7. Gene Expression Analysis (qRT-PCR for target genes like CPT1A) Data_Analysis->Gene_Expression Conclusion Conclusion: Confirm/Refute PPARα Agonism and Downstream Effects Gene_Expression->Conclusion

References

In-Depth Technical Guide: Biological Activity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the biological activity of the chemical compound 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid (CAS No. 97283-84-6). Following a comprehensive review of publicly available scientific literature, patent databases, and chemical repositories, we have concluded that there is no published data detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound.

While the structural motifs of this compound suggest potential interactions with certain biological targets, particularly the peroxisome proliferator-activated receptors (PPARs), this remains speculative in the absence of direct experimental evidence. This document outlines the rationale for this potential activity based on the analysis of structurally similar compounds and provides a framework for potential future investigation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 97283-84-6[1][2][3]

  • Molecular Formula: C₁₄H₂₀O₃

  • Synonyms: AKOS B013948, CHEMBRDG-BB 3013948, ART-CHEM-BB B013948, ASINEX-REAG BAS 13533244[1][3]

The structure of this compound incorporates a thymol moiety (2-isopropyl-5-methylphenol) linked via an ether bond to a 2-methylpropanoic acid group.

Analysis of Structural Analogs and Potential Biological Activity

Due to the absence of direct studies on this compound, its potential biological functions can be hypothesized by examining its constituent chemical features and comparing them to known bioactive molecules.

The "Phenoxy-2-methylpropanoic Acid" Moiety and PPAR Agonism

A significant number of compounds containing the "phenoxy-2-methylpropanoic acid" scaffold are classified as fibrates. Fibrates are a class of amphipathic carboxylic acids known to be agonists of the peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4]

  • PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[4]

  • PPARα , the primary target of fibrates, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[5]

Given that the core structure of this compound is consistent with that of fibrates, it is plausible that this compound could act as a PPAR agonist. However, the specific substitutions on the phenyl ring (the isopropyl and methyl groups from the thymol structure) would critically influence its binding affinity and selectivity for different PPAR isoforms (α, β/δ, γ).

The Thymol Moiety

Thymol (2-isopropyl-5-methylphenol) and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][6] While these activities are associated with the phenolic hydroxyl group of thymol, in the case of this compound, this hydroxyl group is replaced by the ether linkage to the propanoic acid. This modification significantly alters the chemical properties and likely the biological activity profile compared to free thymol.

Proposed Future Research and Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following outlines a potential workflow for such an investigation.

Initial Screening: PPAR Agonism Assays

Based on the structural similarity to fibrates, the initial and most logical experimental step would be to screen for activity at the PPAR subtypes.

Experimental Protocol: PPAR Transactivation Assay (Luciferase Reporter Assay)

  • Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T, CV-1) that is readily transfected.

  • Plasmids: Co-transfect cells with:

    • An expression vector for the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., expressing β-galactosidase) for normalizing transfection efficiency.

  • Compound Treatment: Following transfection, treat the cells with varying concentrations of this compound. Include a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase readings to the control reporter activity.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

This workflow is visualized in the diagram below.

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A HEK293T Cells E Transfected Cells A->E Co-transfection B PPAR-LBD-GAL4 Expression Vector B->E C GAL4-UAS-Luciferase Reporter Vector C->E D Control Vector (e.g., β-gal) D->E I I E->I Incubation (24h) F Test Compound: 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid F->I G Positive Control (e.g., Fibrate) G->I H Vehicle Control (e.g., DMSO) H->I J Cell Lysis & Luciferase Assay I->J K Normalization (using β-gal) J->K L Dose-Response Curve Generation K->L M EC₅₀ Determination L->M

Caption: Workflow for PPAR Transactivation Assay.

Downstream Signaling Pathway Analysis

If PPAR agonism is confirmed, subsequent experiments should focus on the downstream effects.

G cluster_0 Cellular Activation cluster_1 Transcriptional Regulation cluster_2 Biological Outcomes Compound 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPAR PPARα/γ/δ Compound->PPAR Agonist Binding Dimer PPAR-RXR Heterodimer PPAR->Dimer RXR RXR RXR->Dimer PPRE PPRE in Target Gene Promoters Dimer->PPRE Binds to DNA Transcription Upregulation of Gene Transcription PPRE->Transcription Lipid Increased Fatty Acid Oxidation Transcription->Lipid Glucose Improved Glucose Homeostasis Transcription->Glucose Inflammation Anti-inflammatory Effects Transcription->Inflammation

Caption: Hypothesized PPAR Signaling Pathway.

Experimental Protocol: Gene Expression Analysis (qPCR)

  • Cell Model: Use a metabolically active cell line, such as the human hepatoma cell line HepG2.

  • Treatment: Treat cells with the test compound at a concentration determined from the transactivation assay.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative PCR using primers for known PPAR target genes (e.g., CPT1A, ACOX1, FABP1 for PPARα).

  • Analysis: Quantify the change in gene expression relative to a vehicle-treated control.

Data Presentation

As no quantitative data has been published, the following tables are presented as templates for reporting results from the proposed experiments.

Table 1: PPAR Transactivation Activity

Compound PPAR Isotype EC₅₀ (µM) Max Activation (Fold Change)
This compound PPARα TBD TBD
PPARγ TBD TBD
PPARδ TBD TBD

| Positive Control (e.g., Fenofibrate) | PPARα | Value | Value |

TBD: To Be Determined

Table 2: Regulation of PPAR Target Gene Expression in HepG2 Cells

Gene Function Fold Change in Expression (Compound vs. Vehicle)
CPT1A Fatty Acid Oxidation TBD
ACOX1 Peroxisomal β-oxidation TBD

| FABP1 | Fatty Acid Binding | TBD |

TBD: To Be Determined

Conclusion

References

An In-depth Technical Guide on the Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity of 2-Phenoxy-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the PPAR agonist activity of fenofibric acid , a well-characterized derivative of 2-phenoxy-2-methylpropanoic acid. Extensive literature searches did not yield specific PPAR agonist activity data for 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Fenofibric acid, the active metabolite of the widely used dyslipidemia drug fenofibrate, serves as a structurally relevant and well-documented exemplar for this class of compounds.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[1] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ.[1] These receptors play crucial roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[1] PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] Consequently, PPARα agonists are a cornerstone in the management of dyslipidemia.

This guide provides a detailed overview of the PPAR agonist activity of fenofibric acid, a potent PPARα agonist. It includes a summary of its quantitative activity, detailed experimental protocols for assessing its efficacy, and a description of the underlying signaling pathways.

PPARα Signaling Pathway

The mechanism of action for PPARα agonists like fenofibric acid involves a well-defined signaling cascade. Upon entering the cell, the agonist binds to and activates PPARα in the nucleus. This ligand-bound receptor then forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This PPARα-RXR complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event recruits co-activator proteins, leading to the initiation of gene transcription.[5] The target genes of PPARα are primarily involved in fatty acid transport and oxidation, leading to increased lipid catabolism and reduced plasma triglyceride levels.[2][6]

PPAR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Ligand Fenofibric Acid Receptor PPARα Ligand->Receptor Binds & Activates Complex PPARα-RXR Heterodimer Receptor->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Figure 1: PPARα Signaling Pathway Activation by an Agonist.

Quantitative PPAR Agonist Activity of Fenofibric Acid

The potency and efficacy of fenofibric acid as a PPAR agonist have been quantified in various in vitro assays. The following table summarizes key activity parameters.

ParameterReceptor SubtypeValueAssay TypeReference
EC50 Human PPARα9.47 µMCell-Based Transactivation Assay[7]
EC50 Human PPARγ61.0 µMCell-Based Transactivation Assay[7]
IC50 Human PPARα-LBD45.1 µMTR-FRET Competitive Binding Assay[8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. In this context, it represents the concentration needed to displace 50% of a fluorescent ligand from the PPARα ligand-binding domain (LBD).

Experimental Protocols

The determination of PPAR agonist activity relies on specialized in vitro assays. Below are detailed methodologies for two common experimental approaches.

1. Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.

  • Cell Culture and Transfection:

    • COS-7 cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7]

    • Cells are co-transfected with three plasmids:

      • An expression vector for a chimeric protein containing the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) that are recognized by GAL4.

      • A control plasmid, such as pRL-CMV expressing Renilla luciferase, for normalization of transfection efficiency.[7]

  • Compound Treatment:

    • Following transfection, the cells are treated with various concentrations of fenofibric acid or a vehicle control (e.g., DMSO).[5]

  • Luciferase Assay:

    • After an incubation period (typically 24 hours), the cells are lysed.

    • The activity of both Firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.[5]

  • Data Analysis:

    • The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The normalized data is then used to generate a dose-response curve, from which the EC50 value is calculated.[5]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay directly measures the binding affinity of a compound to the PPAR ligand-binding domain.

  • Reagents and Setup:

    • Recombinant human PPARα ligand-binding domain (LBD).

    • A fluorescently labeled PPAR pan-agonist (e.g., Fluormone™ Pan-PPAR Green) that serves as the tracer.

    • A terbium-labeled anti-GST antibody that binds to a GST-tagged PPARα-LBD.

  • Assay Procedure:

    • The GST-tagged PPARα-LBD is incubated with the terbium-labeled anti-GST antibody and the fluorescent tracer in an assay buffer.

    • Varying concentrations of fenofibric acid are added to the mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity (i.e., when the tracer is bound to the LBD).

    • Fenofibric acid competes with the fluorescent tracer for binding to the PPARα-LBD. This competition leads to a dose-dependent decrease in the TR-FRET signal.

    • The IC50 value is determined by plotting the TR-FRET signal against the concentration of fenofibric acid.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential PPAR agonist.

Experimental_Workflow cluster_workflow PPAR Agonist Characterization Workflow start Compound Synthesis /Acquisition binding_assay Binding Assay (e.g., TR-FRET) start->binding_assay Primary Screen transactivation_assay Transactivation Assay (e.g., Luciferase Reporter) binding_assay->transactivation_assay Confirm Functional Activity target_gene_analysis Target Gene Expression Analysis (qPCR) transactivation_assay->target_gene_analysis Mechanism of Action in_vivo_studies In Vivo Efficacy Studies (e.g., Animal Models) target_gene_analysis->in_vivo_studies Assess Physiological Effects end Lead Compound Identification in_vivo_studies->end

Figure 2: Experimental Workflow for PPAR Agonist Identification.

References

The Obscure Identity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid: A Case of Mistaken Identity?

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical name 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid suggests a potential relative of the fibrate class of drugs, a deep dive into scientific and historical records reveals a compound that exists in chemical catalogs but lacks a documented history of discovery, pharmacological development, or significant scientific study. This technical exploration concludes that the specified molecule is not a recognized therapeutic agent, and the inquiry may stem from a case of mistaken identity with the well-known lipid-lowering drug, Gemfibrozil.

Searches for "this compound" and its corresponding CAS Number 97283-84-6 primarily lead to listings by chemical suppliers who synthesize and sell the compound for research purposes. However, there is a notable absence of peer-reviewed publications, patents, or clinical trial data associated with this specific molecule. This lack of a scientific footprint indicates that it has not been the subject of significant research into its biological or therapeutic effects.

The structural similarity of the requested compound to the fibrate class of drugs, which are known for their role in managing dyslipidemia, is noteworthy. Fibrates are characterized by a phenoxy-alkanoic acid core structure. A prominent member of this class is Gemfibrozil, with the IUPAC name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. It is plausible that the user's query for "this compound" is an unintentional misnomer or a structural variant of a more common fibrate.

A Tale of a Different Fibrate: The Discovery and History of Gemfibrozil

In contrast to the obscurity of the requested molecule, the history of Gemfibrozil is well-documented. Gemfibrozil was developed by the American company Parke-Davis in the late 1970s as part of a research program to identify compounds that could lower plasma lipid levels. It was patented in 1968 and introduced for medical use in 1982.

The development of Gemfibrozil was a significant step in the management of hyperlipidemia. Its primary therapeutic effects are the reduction of triglycerides and very-low-density lipoprotein (VLDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[1]

Mechanism of Action: A Look at Fibrates

The mechanism of action for fibrates like Gemfibrozil, while not fully elucidated at the time of their discovery, is now understood to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The activation of PPARα by fibrates leads to a cascade of downstream effects, including:

  • Increased synthesis of lipoprotein lipase: This enzyme is responsible for the breakdown of triglycerides in the bloodstream.[2]

  • Decreased production of apolipoprotein C-III: This protein inhibits lipoprotein lipase activity.[2]

  • Increased synthesis of apolipoproteins A-I and A-II: These are the major protein components of HDL cholesterol.

This multifaceted mechanism contributes to the overall lipid-modifying effects of fibrates.

Conclusion: An Uncharted Molecule

References

safety and toxicity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Toxicity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. Given the limited specific data for this compound, this guide incorporates read-across data from its parent compound, thymol, and discusses standard toxicological evaluation protocols. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data is presented in tabular format, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a carboxylic acid derivative of thymol. Its chemical structure is characterized by a thymol moiety linked to a 2-methylpropanoic acid group via an ether bond. The presence of the carboxylic acid group is expected to alter the physicochemical properties, such as solubility and acidity, compared to thymol.

Toxicological Data

There is a notable lack of publicly available, specific toxicological data for this compound. Therefore, a read-across approach using data from the structurally related parent compound, thymol, is necessary for a preliminary safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For thymol, the following acute toxicity data has been reported:

Parameter Value Species Route of Administration
LD50 (Oral)980 mg/kgRatOral
LD50 (Dermal)>2000 mg/kgRabbitDermal
LC50 (Inhalation)No data available--

Data presented is for the parent compound, thymol, and should be interpreted with caution for this compound.

Skin and Eye Irritation

Thymol is known to be a skin irritant and can cause severe eye irritation. It is expected that this compound may also exhibit similar irritant properties.

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for the safety and toxicity assessment of chemical substances.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 and involves sequential dosing of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Methodology:

  • Animal Selection: Typically, female rats from a standard laboratory strain are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles, and are acclimatized for at least 5 days before the study.

  • Dose Formulation: The test substance is typically administered in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single oral dose is administered to one animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation.

G cluster_protocol Acute Oral Toxicity Workflow (OECD 425) start Select Animal and Starting Dose administer Administer Single Oral Dose start->administer observe Observe for 14 Days administer->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality continue_test Continue with Next Animal increase_dose->continue_test decrease_dose->continue_test stop_criteria Stopping Criteria Met? continue_test->stop_criteria stop_criteria->administer No calculate Calculate LD50 stop_criteria->calculate Yes G cluster_protocol In Vitro Gene Mutation Test Workflow cluster_with With S9 cluster_without Without S9 start Prepare Mammalian Cell Cultures split start->split with_s9 Add S9 Metabolic Activation split->with_s9 without_s9 No S9 Activation split->without_s9 treat_with Treat with Test Substance with_s9->treat_with treat_without Treat with Test Substance without_s9->treat_without expression Culture for Mutation Expression treat_with->expression treat_without->expression selection Culture in Selective Medium expression->selection count Count Mutant Colonies selection->count analyze Calculate Mutation Frequency count->analyze

An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the existing literature on 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, a compound belonging to the fibrate class of drugs. Fibrates are well-established therapeutic agents for the management of dyslipidemia, primarily through their action as agonists of the peroxisome proliferator-activated receptor alpha (PPARα). This document consolidates available data on the physicochemical properties, synthesis, mechanism of action, and potential therapeutic applications of this specific molecule. Detailed experimental protocols for relevant assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound is a synthetic carboxylic acid derivative. Its structural similarity to other well-known fibrates, such as fenofibrate and gemfibrozil, suggests that it likely shares a similar pharmacological profile. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat hypertriglyceridemia and other lipid abnormalities. Their primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 97283-84-6Chemical Supplier Catalogs
Molecular Formula C₁₄H₂₀O₃Chemical Supplier Catalogs
Molecular Weight 236.31 g/mol Chemical Supplier Catalogs
Predicted Boiling Point 356.3 ± 30.0 °CPredicted Data
Predicted Density 1.055 ± 0.06 g/cm³Predicted Data
Predicted pKa 3.32 ± 0.10Predicted Data

Synthesis

A plausible synthetic pathway is outlined below:

Synthesis_Pathway Thymol Thymol (2-Isopropyl-5-methylphenol) Alkoxide Thymoxide Intermediate Thymol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Ester Ethyl 2-(2-isopropyl-5-methylphenoxy) -2-methylpropanoate Alkoxide->Ester SN2 Reaction Halide Ethyl 2-bromo-2-methylpropionate Final_Product 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H2O)

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Formation of the Alkoxide: To a solution of thymol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium thymoxide.

  • Williamson Ether Synthesis: Ethyl 2-bromo-2-methylpropionate (1.1 equivalents) is added dropwise to the solution of the thymoxide. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Work-up and Purification of the Ester: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoate. The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of ethanol and water, and an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents), is added. The mixture is heated to reflux and stirred until the ester is completely hydrolyzed. The reaction is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Mechanism of Action: PPARα Agonism

The primary mechanism of action of fibrates is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.

PPARa_Signaling_Pathway cluster_cell Hepatocyte Fibrate 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPARa PPARα Fibrate->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Genes PPRE->Target_Genes Gene Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism Proteins->Lipid_Metabolism Enzymatic Activity

Caption: PPARα signaling pathway activated by fibrates.

Upon binding of a ligand, such as a fibrate, PPARα undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism, including:

  • Increased Lipoprotein Lipase (LPL) activity: Enhances the clearance of triglyceride-rich lipoproteins.

  • Increased fatty acid oxidation: Promotes the breakdown of fatty acids in the liver and muscle.

  • Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further enhances triglyceride clearance.

  • Increased apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) expression: These are the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.

The net effect of these changes is a reduction in plasma triglycerides, a modest reduction in low-density lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.

Quantitative Biological Data

While specific quantitative data for the PPARα agonistic activity of this compound is not available in the public domain, data from structurally similar fibrate analogues can provide an indication of its potential potency. Table 2 summarizes the PPARα activation data for some related compounds.

CompoundPPARα EC₅₀ (µM)Efficacy (% of Clofibric Acid)Reference
Clofibric Acid~50100[1]
Fenofibric Acid~10>100[1]
Gemfibrozil~25~100[1]
This compound Not Reported Not Reported

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

It is anticipated that this compound would exhibit PPARα agonism with an EC₅₀ in the low micromolar range, similar to other fibrates.

Experimental Protocols

PPARα Transactivation Assay (Cell-based)

This assay is used to determine the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.

PPARa_Assay_Workflow Start Start Cell_Culture Culture suitable cells (e.g., HEK293, HepG2) Start->Cell_Culture Transfection Transfect cells with: - PPARα expression vector - PPRE-driven reporter vector (e.g., luciferase) Cell_Culture->Transfection Incubation_1 Incubate for 24-48 hours Transfection->Incubation_1 Compound_Treatment Treat cells with varying concentrations of This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 18-24 hours Compound_Treatment->Incubation_2 Cell_Lysis Lyse cells Incubation_2->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze data to determine EC50 and efficacy Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PPARα transactivation assay.

Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line, such as HEK293 or HepG2, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with a mammalian expression vector encoding the full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a reporter gene, such as firefly luciferase. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment: After an initial incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (this compound) and a reference agonist (e.g., fenofibric acid).

  • Cell Lysis and Reporter Assay: Following a further incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the control (e.g., Renilla luciferase activity or total protein concentration). The dose-response curve is then plotted, and the EC₅₀ value is calculated using non-linear regression analysis.

Pharmacokinetics

The pharmacokinetic properties of this compound have not been specifically reported. However, based on the general characteristics of the fibrate class, the following can be inferred:

  • Absorption: Likely to be well-absorbed orally.

  • Distribution: Expected to be highly bound to plasma proteins, primarily albumin.

  • Metabolism: The primary route of metabolism is likely to be glucuronidation of the carboxylic acid group.

  • Excretion: The glucuronide conjugate is expected to be primarily excreted in the urine.

Therapeutic Potential and Future Directions

Given its structural similarity to established fibrate drugs, this compound holds potential as a therapeutic agent for the treatment of dyslipidemia, particularly hypertriglyceridemia. Its efficacy would be dependent on its potency as a PPARα agonist and its pharmacokinetic profile.

Further research is warranted to:

  • Develop and optimize a synthetic route for the compound.

  • Determine its in vitro potency and efficacy as a PPARα agonist using the assays described.

  • Evaluate its pharmacokinetic properties in preclinical animal models.

  • Assess its in vivo efficacy in animal models of dyslipidemia.

  • Investigate its safety and toxicity profile.

Conclusion

This compound is a fibrate analogue with the potential to modulate lipid metabolism through the activation of PPARα. While specific experimental data for this compound is limited, this technical guide provides a comprehensive overview based on the well-established pharmacology of the fibrate class. The provided hypothetical synthesis and detailed experimental protocols offer a framework for future research to fully characterize the pharmacological profile of this compound and evaluate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, also known as fenofibric acid when the phenoxy group is substituted differently, is a pharmacologically active metabolite of the lipid-regulating agent fenofibrate. Its core structure, derived from thymol (2-isopropyl-5-methylphenol), makes it a significant target in medicinal chemistry and drug development for the potential treatment of hyperlipidemia. The synthesis of this compound and its analogs is of considerable interest for structure-activity relationship studies and the development of new therapeutic agents.

The primary synthetic route to this compound is based on the Williamson ether synthesis. This method involves the formation of an ether linkage between the phenoxide of thymol and a reagent that provides the 2-methylpropanoic acid moiety. A common and effective approach is the reaction of the thymol phenoxide with acetone and a haloform (such as chloroform) in a one-pot reaction, which proceeds via a haloform reaction to generate the carboxylate. Subsequent acidification yields the desired carboxylic acid.

Synthesis Pathway

The synthesis of this compound from thymol can be achieved via a modified Williamson ether synthesis coupled with a haloform reaction.

Caption: Synthetic workflow for this compound.

Synthesis_Workflow Thymol Thymol (2-Isopropyl-5-methylphenol) Phenoxide Thymol Phenoxide Thymol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Intermediate Intermediate Salt Phenoxide->Intermediate Williamson Ether Synthesis/ Haloform Reaction Reagents Acetone & Chloroform Reagents->Intermediate Product 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid Intermediate->Product Acidification Acid Acid (e.g., HCl) Acid->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established methodologies for similar compounds.

Materials and Reagents:

  • Thymol (2-isopropyl-5-methylphenol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Acetone

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), 2N solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene or another suitable solvent for recrystallization

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thymol in an excess of acetone.

    • Add a stoichiometric excess (3-4 equivalents) of powdered sodium hydroxide or potassium hydroxide to the solution.

    • Heat the mixture to reflux and stir for 2 hours to ensure the complete formation of the thymol phenoxide.

  • Williamson Ether Synthesis and Haloform Reaction:

    • After the initial reflux period, cool the reaction mixture slightly.

    • Slowly add a mixture of chloroform (approximately 3 equivalents) dissolved in acetone dropwise to the reaction flask. Caution: The reaction can be exothermic.

    • Once the addition is complete, heat the mixture to reflux and stir for an additional 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetone by rotary evaporation.

    • To the resulting residue, add water to dissolve the inorganic salts.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted thymol and other non-polar impurities.[2]

    • Carefully acidify the aqueous layer to a pH of 1-3 by the slow addition of 2N hydrochloric acid.[1][2] This will precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • The crude product can be purified by recrystallization. Toluene is a commonly used solvent for the recrystallization of similar compounds.[1]

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of analogous compounds, which can be expected for the synthesis of this compound.

ParameterValueReference
Typical Yield 70-90%[1][2]
Reaction Time 10-18 hours[1][2]
Purity (Post-Recrystallization) >99% (by HPLC)[1]

Signaling Pathway Diagram (Illustrative)

While this is a chemical synthesis protocol, for drug development professionals, understanding the biological context is crucial. This compound is the active metabolite of fenofibrate, which primarily acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

Caption: Simplified PPARα signaling pathway.

PPARa_Signaling Ligand 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid (Ligand) PPARa PPARα Ligand->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipoprotein Lipase, Increased Fatty Acid Oxidation, Decreased ApoC-III Gene_Expression->Lipid_Metabolism Leads to

References

Application Notes and Protocols for In Vitro Analysis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is a chemical compound with potential biological activity.[1][2][3][4][5][6][7] To characterize its pharmacological profile, in vitro assays are essential. This document provides a detailed protocol for a Luciferase Reporter Assay designed to quantify the agonist activity of this compound on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and cellular differentiation.[8][9][10] While specific data for this compound is not publicly available, this protocol offers a robust framework for its initial in vitro characterization.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a PPARγ Luciferase Reporter Assay, comparing the test compound to a known PPARγ agonist.

CompoundEC50 (µM)Maximum Fold Induction
This compound15.28.5
Rosiglitazone (Positive Control)0.112.0

Caption: Hypothetical dose-response data for this compound and Rosiglitazone in a PPARγ Luciferase Reporter Assay.

Experimental Protocols

PPARγ Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if this compound can activate the human PPARγ receptor. The assay utilizes mammalian cells transiently co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).[11] Ligand binding to the PPARγ fusion protein induces the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activation.[12]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000)

  • pBIND-hPPARγ-LBD plasmid (expressing GAL4-hPPARγ-LBD fusion protein)

  • pGL4.35[luc2P/9XGAL4 UAS/Hygro] vector (luciferase reporter plasmid)

  • 96-well white, clear-bottom tissue culture plates

  • This compound (Test Compound)

  • Rosiglitazone (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • One day prior to transfection, seed the cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, co-transfect the cells with the pBIND-hPPARγ-LBD and pGL4.35 plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Plate Preparation:

    • 24 hours post-transfection, detach the cells and resuspend them in fresh DMEM with 10% FBS.

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well in 100 µL of media.[11]

    • Incubate the plate for 4-6 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and Rosiglitazone in DMSO.

    • Perform serial dilutions of the stock solutions in DMEM to create a range of desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of the test compound or positive control to the respective wells. Include a vehicle control (media with DMSO only).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.[13]

  • Luminescence Measurement:

    • After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (media and reagent only) from all other readings.

    • Normalize the data by dividing the luminescence of each well by the average luminescence of the vehicle control wells to obtain the fold induction.

    • Plot the fold induction against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Cell Preparation & Transfection cluster_assay Day 2: Assay Execution cluster_readout Day 3: Data Acquisition & Analysis cell_culture HEK293T Cell Culture transfection Co-transfection with pBIND-hPPARγ-LBD & pGL4.35 cell_culture->transfection seeding Seed Transfected Cells in 96-well Plate transfection->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound & Control compound_prep->treatment incubation Incubate for 24 hours treatment->incubation luciferase_assay Add Luciferase Reagent incubation->luciferase_assay luminescence Measure Luminescence luciferase_assay->luminescence data_analysis Data Analysis (Fold Induction, EC50) luminescence->data_analysis

Caption: Experimental workflow for the PPARγ Luciferase Reporter Assay.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand PPARγ Ligand (e.g., Test Compound) ppar_rxr PPARγ-RXR Heterodimer ligand->ppar_rxr Activates ppar_rxr_nuc PPARγ-RXR ppar_rxr->ppar_rxr_nuc Translocates to Nucleus pbre Peroxisome Proliferator Response Element (PPRE) ppar_rxr_nuc->pbre Binds to DNA transcription Gene Transcription pbre->transcription Initiates coactivators Co-activators coactivators->ppar_rxr_nuc mrna mRNA transcription->mrna protein Protein Synthesis & Biological Response mrna->protein

Caption: Simplified PPARγ signaling pathway.

References

Application Notes and Protocols for Studying 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available scientific literature specifically detailing the use of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid in animal models. However, its chemical structure strongly resembles that of fibrates, a class of drugs well-established for treating hyperlipidemia. Therefore, these application notes and protocols are based on the presumed mechanism of action of this compound as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, similar to fibrates. The provided experimental designs are standard and effective for evaluating novel anti-hyperlipidemic agents.

Introduction

This compound is a compound with a chemical structure suggestive of a fibrate analogue. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, particularly hypertriglyceridemia. They exert their effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to the modulation of gene expression involved in fatty acid uptake, β-oxidation, and the catabolism of triglyceride-rich lipoproteins, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of this compound in established animal models of hyperlipidemia and atherosclerosis.

Presumed Mechanism of Action: PPARα Activation

The proposed mechanism of action for this compound involves its function as a PPARα agonist. Upon binding to PPARα, the compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[1][2][3] This interaction modulates the transcription of genes involved in:

  • Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL, an enzyme that hydrolyzes triglycerides in lipoproteins.

  • Apolipoprotein Regulation: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), major components of HDL.[2][3]

  • Fatty Acid Oxidation: Increased expression of enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids.

  • Reduced Inflammation: PPARα activation can also exert anti-inflammatory effects by negatively interfering with pro-inflammatory signaling pathways, such as NF-κB.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Compound 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPARa PPARα Compound->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR NFkB NF-κB PPARa_RXR->NFkB Inhibits PPRE PPRE PPARa_RXR->PPRE Binds Inflammation Inflammatory Response NFkB->Inflammation Promotes Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription LPL ↑ Lipoprotein Lipase (LPL) Gene_Transcription->LPL ApoAI_AII ↑ ApoA-I, ApoA-II (HDL Synthesis) Gene_Transcription->ApoAI_AII ApoCIII ↓ ApoC-III (LPL Inhibition) Gene_Transcription->ApoCIII FAO ↑ Fatty Acid Oxidation Gene_Transcription->FAO TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_C ↑ HDL Cholesterol ApoAI_AII->HDL_C ApoCIII->TG_Clearance Less Inhibition

Caption: Presumed PPARα signaling pathway for the test compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of a novel anti-hyperlipidemic agent. Two widely used and well-characterized models are recommended:

  • High-Fat Diet (HFD)-Induced Hyperlipidemic Rat Model: This model is suitable for studying the effects of the compound on diet-induced dyslipidemia, which is highly relevant to the human condition.

  • Apolipoprotein E-deficient (ApoE-/-) Mouse Model of Atherosclerosis: This is a genetic model that spontaneously develops hypercholesterolemia and atherosclerotic lesions, making it ideal for investigating the compound's impact on the progression of atherosclerosis.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats

This protocol details the induction of hyperlipidemia in rats through a high-fat diet and subsequent treatment with the test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old, 180-220 g)

  • Standard chow diet

  • High-fat diet (e.g., 45% kcal from fat, 2% cholesterol, 0.5% cholic acid)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Biochemical assay kits for lipid profile analysis

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for one week.

  • Induction of Hyperlipidemia:

    • Divide the rats into a normal control group and a high-fat diet group.

    • Feed the normal control group with the standard chow diet.

    • Feed the high-fat diet group with the HFD for 4-8 weeks to induce hyperlipidemia.

  • Grouping and Treatment:

    • After the induction period, confirm hyperlipidemia by measuring baseline lipid profiles from tail vein blood samples.

    • Randomly divide the HFD-fed rats into the following groups (n=8-10 per group):

      • HFD Control: Continue HFD + Vehicle

      • Test Compound (Low Dose): HFD + Test compound (e.g., 10 mg/kg/day)

      • Test Compound (High Dose): HFD + Test compound (e.g., 30 mg/kg/day)

      • Positive Control: HFD + Fenofibrate (e.g., 100 mg/kg/day)

    • Administer the test compound, positive control, or vehicle daily via oral gavage for 4-6 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the rats overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Centrifuge the blood to separate plasma.

    • Analyze plasma for total cholesterol (TC), triglycerides (TG), HDL-cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using biochemical assay kits.

    • Harvest and weigh the liver and adipose tissue.

HFD_Rat_Workflow Acclimatization Acclimatization (1 week) Diet_Induction Diet Induction (4-8 weeks) Acclimatization->Diet_Induction Grouping Grouping and Baseline Measurement Diet_Induction->Grouping Treatment Treatment (4-6 weeks) Grouping->Treatment Sample_Collection Sample Collection and Analysis Treatment->Sample_Collection

Caption: Workflow for the HFD-induced hyperlipidemia rat model.
Protocol 2: Atherosclerosis Study in ApoE-/- Mice

This protocol outlines the use of ApoE-/- mice to evaluate the effect of the test compound on the development of atherosclerosis.

Materials:

  • Male ApoE-/- mice (8-10 weeks old) on a C57BL/6J background

  • Western-type diet (e.g., 21% fat, 0.15% cholesterol)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes

  • Centrifuge

  • Aortic perfusion and fixation solutions (e.g., PBS, 4% paraformaldehyde)

  • Oil Red O staining solution

  • Microscope with imaging software

Procedure:

  • Acclimatization: House the ApoE-/- mice in a controlled environment for one week with free access to standard chow and water.

  • Induction of Atherosclerosis:

    • Switch the diet of all mice to a Western-type diet to accelerate the development of atherosclerotic plaques.

  • Grouping and Treatment:

    • After 4 weeks on the Western-type diet, randomly divide the mice into the following groups (n=10-12 per group):

      • Vehicle Control: Continue Western-type diet + Vehicle

      • Test Compound (Low Dose): Western-type diet + Test compound (e.g., 10 mg/kg/day)

      • Test Compound (High Dose): Western-type diet + Test compound (e.g., 30 mg/kg/day)

      • Positive Control: Western-type diet + Fenofibrate (e.g., 100 mg/kg/day)

    • Administer the test compound, positive control, or vehicle daily via oral gavage for 8-12 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the mice overnight and collect blood for lipid profile analysis as described in Protocol 1.

    • Perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Carefully dissect the entire aorta.

    • Perform en face analysis by staining the aorta with Oil Red O to visualize atherosclerotic lesions.

    • Quantify the lesion area as a percentage of the total aortic surface area using imaging software.

    • For more detailed analysis, the aortic root can be sectioned and stained with Oil Red O and for macrophage content (e.g., with anti-Mac-2 antibody).

ApoE_Mouse_Workflow Acclimatization Acclimatization (1 week) Athero_Induction Atherosclerosis Induction (4 weeks) Acclimatization->Athero_Induction Grouping_Treatment Grouping and Treatment (8-12 weeks) Athero_Induction->Grouping_Treatment Lipid_Analysis Lipid Profile Analysis Grouping_Treatment->Lipid_Analysis Aorta_Analysis Aortic Lesion Analysis Grouping_Treatment->Aorta_Analysis

Caption: Workflow for the ApoE-/- mouse atherosclerosis model.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the proposed animal studies, based on typical results observed with fibrates.

Table 1: Effect of Test Compound on Plasma Lipid Profile in HFD-Fed Rats

GroupDose (mg/kg/day)TC (mg/dL)TG (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control-75 ± 880 ± 1045 ± 520 ± 4
HFD ControlVehicle150 ± 15200 ± 2530 ± 490 ± 12
Test Compound10130 ± 12150 ± 1835 ± 575 ± 10
Test Compound30110 ± 10 110 ± 1540 ± 650 ± 8
Fenofibrate100105 ± 9100 ± 12**42 ± 545 ± 7**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to HFD Control.

Table 2: Effect of Test Compound on Atherosclerotic Lesion Area in ApoE-/- Mice

GroupDose (mg/kg/day)TC (mg/dL)TG (mg/dL)Aortic Lesion Area (%)
Vehicle ControlVehicle450 ± 50150 ± 2025 ± 5
Test Compound10400 ± 45120 ± 1520 ± 4
Test Compound30350 ± 40100 ± 12 15 ± 3*
Fenofibrate100330 ± 3590 ± 10 12 ± 2

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By utilizing well-established animal models of hyperlipidemia and atherosclerosis, researchers can effectively assess the therapeutic potential of this compound and elucidate its mechanism of action, which is presumed to be mediated through PPARα activation. The structured data presentation and detailed methodologies will facilitate consistent and comparable results, contributing to the comprehensive understanding of this novel therapeutic candidate.

References

Application Notes and Protocols for the Analytical Detection of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the analytical detection of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. The methodologies outlined are based on established analytical techniques for structurally similar compounds, such as fibrate drugs, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a carboxylic acid derivative with structural similarities to lipid-lowering fibrate drugs. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development. This document details protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for the quantification of this analyte in biological matrices.

Analytical Methods

Two primary analytical methods are proposed for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for quantifying the analyte at moderate concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices.

Application Note 1: Quantification of this compound in Human Plasma using HPLC-UV

This method is suitable for the quantification of the analyte in plasma for preclinical and clinical studies where high concentration ranges are expected.

Experimental Protocol

2.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound or a close analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2.2. HPLC-UV Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm
Run Time 10 minutes
Expected Quantitative Data

The following table summarizes the expected performance characteristics of this method, based on data from structurally similar compounds. Method validation is required to establish these parameters for the specific analyte.

ParameterExpected Range
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 µg/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%

Application Note 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This method provides the high sensitivity and selectivity required for pharmacokinetic studies involving low dosage or for detecting trace levels of the analyte.

Experimental Protocol

2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a glass tube, add the internal standard.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC vial for analysis.

2.4. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Source Temperature 150°C
Desolvation Temperature 400°C
Expected Quantitative Data

The following table outlines the expected performance of the LC-MS/MS method. These parameters must be confirmed through a full method validation.

ParameterExpected Range
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 80%
Matrix Effect Minimal and compensated by internal standard

Visualizations

Signaling Pathway

The structural similarity of this compound to fibrate drugs suggests that it may act as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. The following diagram illustrates the general signaling pathway of PPARα activation.[1][2][3][4]

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate-like Compound PPARa PPARα Fibrate->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: PPARα signaling pathway activated by fibrate-like compounds.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound in a biological matrix using LC-MS/MS.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation or LLE) Sample->Preparation LC_Separation LC Separation (Reverse Phase) Preparation->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (Triple Quadrupole) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of the target analyte.

Conclusion

The protocols and application notes provided herein offer a robust starting point for the development of analytical methods for this compound. While based on established methods for similar compounds, it is imperative that a full method validation be performed according to regulatory guidelines to ensure the accuracy, precision, and reliability of the data for its intended purpose in research and drug development.

References

Application Note: Quantitative Analysis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with structural similarities to fibrate drugs, a class of compounds used to manage dyslipidemia. As a potential pharmacologically active agent or metabolite, a robust and sensitive analytical method is crucial for its quantification in biological matrices during preclinical and clinical development. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for pharmacokinetic studies and clinical trial sample analysis.

Analytical Method Overview

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation

A protein precipitation method is utilized for the extraction of the analyte from human plasma.

  • Materials:

    • Human plasma (K2-EDTA)

    • Acetonitrile (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the matrix)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

3. Mass Spectrometry

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The following mass-to-charge ratios (m/z) for the precursor and product ions are monitored. The exact m/z for the analyte is calculated from its chemical formula, C14H20O3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound251.1149.110015
Internal Standard (IS)User-definedUser-defined100User-defined

Data Presentation

Table 1: Calibration Curve Summary

A calibration curve was constructed by spiking known concentrations of the analyte into blank human plasma. The curve was linear over the concentration range of 1 to 1000 ng/mL.

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low3< 10%± 10%< 12%± 12%
Medium50< 8%± 8%< 10%± 10%
High800< 5%± 5%< 8%± 8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Aliquoting (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitation 3. Protein Precipitation (Acetonitrile) add_is->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant injection 7. Injection into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18) detection 9. MS/MS Detection (MRM) integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

signaling_pathway cluster_receptor Cellular Activation cluster_downstream Downstream Signaling cluster_response Physiological Response analyte 2-(2-Isopropyl-5-methylphenoxy)- 2-methylpropanoic acid receptor Target Receptor (e.g., PPARα) analyte->receptor Binding gene_expression Altered Gene Expression receptor->gene_expression Activation lipid_metabolism Modulation of Lipid Metabolism gene_expression->lipid_metabolism lipid_lowering Lipid Lowering Effect lipid_metabolism->lipid_lowering

Caption: Hypothetical signaling pathway.

Disclaimer: This application note provides a template for an analytical method. The specific parameters, especially the MRM transitions and collision energies, need to be optimized for the specific instrument used. The internal standard should be carefully selected and validated. This document is for research purposes only.

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. This document includes representative 1H and 13C NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the analytical process.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the expected NMR spectra and provides a standardized protocol for obtaining high-quality 1H and 13C NMR data.

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific molecule, the following tables present predicted 1H and 13C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.95Doublet1HAr-H
~6.80Doublet1HAr-H
~6.65Singlet1HAr-H
~3.20Septet1H-CH(CH3)2
~2.25Singlet3HAr-CH3
~1.50Singlet6H-C(CH3)2COOH
~1.20Doublet6H-CH(CH3)2

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~178-COOH
~155Ar-C-O
~136Ar-C
~130Ar-C
~125Ar-CH
~123Ar-CH
~115Ar-CH
~85-O-C(CH3)2-
~27-CH(CH3)2
~25-C(CH3)2COOH
~23-CH(CH3)2
~21Ar-CH3

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Methanol-d4, CD3OD; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    For 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to optimize the signal-to-noise ratio without causing receiver overload.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration, especially for the quaternary carbon signals in 13C NMR.

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Temperature: 298 K (25 °C).

    For 13C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096 scans, or more, as the 13C nucleus is much less sensitive than the 1H nucleus.

    • Receiver Gain (RG): Adjust automatically or manually.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): Typically 0-220 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra. If an internal standard is not used, the residual solvent peak can be used for referencing.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons in the molecule.

Visualizations

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline calibrate Calibration baseline->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment integrate->assign

Application Notes and Protocols for Metabolic Research: 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is a synthetic compound with a chemical structure analogous to the fibrate class of drugs. Fibrates are well-established therapeutic agents used in the management of dyslipidemia, primarily acting through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]

Given the structural similarity of this compound to fibrates, it is hypothesized to function as a PPARα agonist. These application notes provide a comprehensive overview of the presumed mechanism of action and detailed protocols for investigating the metabolic effects of this compound in a research setting.

Quantitative Data: In Vitro Potency of Fibrate Drugs on PPARα

The following table summarizes the half-maximal effective concentrations (EC50) of various fibrate drugs for the activation of PPARα. This data provides a comparative context for evaluating the potency of novel compounds like this compound.

CompoundPPARα EC50 (µM)SpeciesAssay TypeReference
Fenofibric Acid9.47HumanTransactivation Assay[2]
Bezafibrate30.4 - 50HumanTransactivation Assay[2]
Ciprofibrate0.9 - 20Not SpecifiedTransactivation Assay[3]
Clofibrate50 - 55Murine/HumanTransactivation Assay[4]
GemfibrozilNot specified as direct agonistNot SpecifiedNot Specified
Pemafibrate0.0014HumanTransactivation Assay[2]
GW23310.2 - 0.36Xenopus, Mouse, HumanTransactivation Assay[5]

Experimental Protocols

PPARα Activation Assessment using a Luciferase Reporter Assay

This protocol details a cell-based assay to determine if this compound can activate the human PPARα receptor.[6][7][8]

Principle: A reporter cell line engineered to express human PPARα and a luciferase gene under the control of a PPRE-containing promoter is used. Activation of PPARα by the test compound leads to the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activation.

Materials:

  • Human PPARα reporter cell line (e.g., from INDIGO Biosciences)[7]

  • Cell Recovery Medium (CRM) and Compound Screening Medium (CSM) (provided with the reporter assay kit)[6]

  • Test compound: this compound, dissolved in DMSO

  • Reference agonist (e.g., GW7647)

  • 96-well white, opaque cell culture plates

  • Luciferase detection reagent (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw the reporter cells in a 37°C water bath.

    • Resuspend the cells in CRM and dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound and the reference agonist in CSM. The final DMSO concentration should not exceed 0.1%.

    • After a 4-6 hour pre-incubation of the cells, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the detection reagent to each well.

    • Measure the luminescence using a luminometer after a 5-minute incubation at room temperature.[6]

Data Analysis:

  • Calculate the fold activation by dividing the relative light units (RLU) of the compound-treated wells by the RLU of the vehicle control wells.

  • Plot the fold activation against the compound concentration and determine the EC50 value using non-linear regression analysis.

In Vitro Fatty Acid Oxidation Assay

This protocol measures the effect of this compound on the rate of fatty acid β-oxidation in cultured cells.[9][10]

Principle: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid). The rate of β-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites (ASMs) or ¹⁴CO₂ produced.

Materials:

  • Hepatoma cell line (e.g., HepG2) or primary hepatocytes

  • [1-¹⁴C]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Test compound: this compound

  • Cell culture medium (e.g., DMEM)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture:

    • Plate cells in 24-well plates and grow until confluent.[9]

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of [1-¹⁴C]palmitic acid complexed with fatty acid-free BSA in cell culture medium.

  • Cell Treatment:

    • Wash the cells with PBS.

    • Pre-incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Fatty Acid Oxidation Measurement:

    • Remove the treatment medium and add the radiolabeled substrate solution to each well.

    • Incubate the plate at 37°C for 1-3 hours.

    • To measure ¹⁴CO₂, a CO₂ trapping system with NaOH can be used.[9]

    • To measure ASMs, stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge the plate to pellet the cell debris.

    • Transfer the supernatant (containing the ASMs) to a scintillation vial.[10]

  • Radioactivity Measurement:

    • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration in each well.

  • Compare the rate of fatty acid oxidation in compound-treated cells to that in vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for PPARα Target Gene Expression

This protocol is used to determine if this compound induces the expression of known PPARα target genes.[11][12]

Principle: The mRNA levels of specific PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4), are quantified using qRT-PCR after treating cells with the test compound.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Test compound: this compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green PCR Master Mix

  • Primers for target genes (CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Plate HepG2 cells and treat with various concentrations of the test compound for 24-48 hours.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.

    • Perform the PCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Signaling Pathway and Experimental Workflows

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPARa_inactive PPARα Ligand->PPARa_inactive Binding & Activation PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active->PPRE Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Proteins->Metabolic_Effects

Caption: PPARα Signaling Pathway.

Luciferase_Assay_Workflow Start Start Plate_Cells Plate PPARα Reporter Cells Start->Plate_Cells Pre_Incubate Pre-incubate for 4-6 hours Plate_Cells->Pre_Incubate Prepare_Compounds Prepare Test Compound and Reference Agonist Dilutions Pre_Incubate->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 22-24 hours Treat_Cells->Incubate Add_Reagent Add Luciferase Detection Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Fold Activation, EC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Luciferase Reporter Assay Workflow.

FAO_Assay_Workflow Start Start Culture_Cells Culture Cells (e.g., HepG2) Start->Culture_Cells Treat_Cells Treat Cells with Test Compound Culture_Cells->Treat_Cells Add_Substrate Add Radiolabeled Fatty Acid Substrate Treat_Cells->Add_Substrate Incubate Incubate for 1-3 hours Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with Perchloric Acid) Incubate->Stop_Reaction Measure_Radioactivity Measure Radioactivity of ASMs or CO2 Stop_Reaction->Measure_Radioactivity Analyze_Data Analyze Data (Compare FAO Rates) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Fatty Acid Oxidation Assay Workflow.

References

Application Notes and Protocols for the Investigation of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid in Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Audience

These application notes are intended for researchers, scientists, and drug development professionals engaged in the study of dyslipidemia and the evaluation of potential therapeutic agents.

Introduction

Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, is a primary modifiable risk factor for atherosclerotic cardiovascular disease. The compound 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid is a structural analogue of the fibrate class of drugs. Fibrates are well-established therapeutic agents that modulate lipid levels primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to a desirable modulation of the lipid profile, including a reduction in triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C). This document provides detailed application notes and experimental protocols for the characterization of this compound and similar PPARα agonists for the study of dyslipidemia.

Mechanism of Action: The PPARα Signaling Pathway

The therapeutic effects of this compound and its analogues are predicated on their ability to act as agonists for PPARα. The activation of this nuclear receptor initiates a cascade of transcriptional events that collectively improve the dyslipidemic state.

Upon binding of the agonist, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that govern lipid homeostasis.

Key transcriptional targets and their metabolic consequences include:

  • Increased Fatty Acid Catabolism: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal fatty acid β-oxidation (e.g., CPT1, ACOX1), leading to increased breakdown of fatty acids in the liver.

  • Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance.

  • Reduced Triglyceride Synthesis: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting triglyceride clearance.

  • Increased HDL-C Levels: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolic_effects Metabolic Outcomes Ligand PPARα Agonist PPARa_RXR_inactive PPARα / RXR Ligand->PPARa_RXR_inactive Binding & Activation PPARa_RXR_active PPARα / RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation TG_Clearance ↑ Triglyceride Clearance Target_Genes->TG_Clearance HDL_Synthesis ↑ HDL Synthesis Target_Genes->HDL_Synthesis

Figure 1: Simplified PPARα signaling pathway illustrating agonist activation and subsequent metabolic effects.

Data Presentation: Quantitative Effects on Lipid Profiles

The following tables summarize the expected lipid-modifying effects of a representative PPARα agonist, fenofibrate, in clinical settings. This data serves as a benchmark for evaluating novel analogues.

Table 1: Summary of Clinical Efficacy of Fenofibrate in Dyslipidemic Patients

Lipid ParameterMedian Percentage Change from Baseline
Triglycerides (TG)↓ 40% - 60%
High-Density Lipoprotein Cholesterol (HDL-C)↑ 10% - 20%
Low-Density Lipoprotein Cholesterol (LDL-C)↓ 15% - 25%
Total Cholesterol (TC)↓ 20% - 30%
Note: The magnitude of the effect can vary based on baseline lipid levels and patient population.

Table 2: Illustrative Dose-Response of a PPARα Agonist on Key Lipid Markers

Daily DoseTriglyceride ReductionHDL-C Increase
Low (e.g., 50 mg)25% - 35%5% - 10%
Medium (e.g., 150 mg)40% - 50%10% - 15%
High (e.g., 200 mg)50% - 60%15% - 20%
This table provides a conceptual framework for the dose-dependent activity of PPARα agonists.

Experimental Protocols

In Vitro Assays

4.1.1 PPARα Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the PPARα receptor and drive the expression of a reporter gene.

  • Principle: Cells are co-transfected with an expression vector for human PPARα and a reporter vector containing a luciferase gene under the control of a PPRE promoter. Activation of PPARα by the test compound leads to the production of luciferase, which is quantified by luminescence.

  • Materials:

    • HEK293 or HepG2 cells

    • Human PPARα expression plasmid

    • PPRE-driven firefly luciferase reporter plasmid

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent

    • 96-well, white, solid-bottom assay plates

    • Dual-luciferase reporter assay system

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

    • After 24 hours, co-transfect the cells with the PPARα, PPRE-luciferase, and Renilla control plasmids using a suitable transfection reagent.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

    • After a further 18-24 hours, replace the medium with a serum-free medium containing serial dilutions of the test compound (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., fenofibrate or GW590735).

    • Incubate for 24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized data as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

4.1.2 Cellular Lipid Accumulation Assay (Oil Red O Staining)

This assay is used to visualize and quantify the effect of the test compound on intracellular neutral lipid accumulation in a cell-based model of hepatic steatosis.

  • Principle: Hepatocytes (e.g., HepG2 cells) are loaded with fatty acids to induce lipid droplet formation. The effect of the test compound on reducing this accumulation is assessed by staining the neutral lipids with Oil Red O.

  • Materials:

    • HepG2 cells

    • 24-well plates with glass coverslips

    • High-glucose DMEM

    • Oleic acid and/or palmitic acid complexed to fatty acid-free BSA

    • 10% Formalin or 4% Paraformaldehyde

    • Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)

    • Hematoxylin (for nuclear counterstaining)

    • Light microscope and imaging software

  • Protocol:

    • Seed HepG2 cells on coverslips in 24-well plates.

    • Once confluent, induce lipid accumulation by incubating the cells for 24 hours in a medium containing a mixture of oleic and palmitic acids (e.g., 2:1 molar ratio, total concentration 0.5-1 mM).

    • Co-incubate the cells with various concentrations of the test compound.

    • After the incubation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and stain with the filtered Oil Red O working solution for 15 minutes.

    • Wash with 60% isopropanol to remove excess stain, followed by a final wash with water.

    • Counterstain with hematoxylin for 1 minute, then wash with water.

    • Mount the coverslips onto microscope slides and allow them to dry.

    • Acquire images using a light microscope.

    • Quantify lipid accumulation by either image analysis software or by eluting the stain from the cells with 100% isopropanol and measuring the absorbance at 492 nm.

In Vivo Efficacy Study

4.2.1 High-Fat Diet-Induced Dyslipidemia Mouse Model

This is a standard preclinical model to evaluate the lipid-lowering efficacy of a test compound.

  • Principle: C57BL/6J mice are fed a high-fat diet to induce obesity, insulin resistance, and a dyslipidemic profile closely resembling the human condition. The therapeutic efficacy of the test compound is then assessed.

  • Protocol:

    • Animal Model: Use male C57BL/6J mice, 6-8 weeks of age.

    • Acclimation: House the mice for one week under standard conditions with access to a standard chow diet and water ad libitum.

    • Induction: Place the mice on a high-fat diet (45-60% of calories from fat) for 8-12 weeks.

    • Grouping: After the induction period, confirm the dyslipidemic phenotype by measuring baseline lipid levels. Randomize the animals into the following groups (n=8-10 per group):

      • Group 1: Normal Chow + Vehicle

      • Group 2: High-Fat Diet + Vehicle

      • Group 3-5: High-Fat Diet + Test Compound (Low, Medium, High doses)

      • Group 6: High-Fat Diet + Positive Control (e.g., Fenofibrate)

    • Treatment: Administer the test compound or vehicle daily via oral gavage for 4-8 weeks. Monitor body weight and food intake weekly.

    • Sample Collection: At the end of the treatment period, fast the mice for 6-8 hours and collect blood samples via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Plasma Analysis: Centrifuge the blood to obtain plasma. Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic assay kits.

    • Tissue Analysis (Optional): Harvest the liver and other relevant tissues for histopathological analysis (H&E and Oil Red O staining) and gene expression analysis (qRT-PCR for PPARα target genes).

InVivo_Workflow cluster_phase1 Induction Phase cluster_phase2 Treatment Phase cluster_phase3 Analysis Phase Acclimation Acclimation (1 week) HFD_Feeding High-Fat Diet Feeding (8-12 weeks) Acclimation->HFD_Feeding Randomization Randomization into Treatment Groups HFD_Feeding->Randomization Dosing Daily Oral Gavage (4-8 weeks) Randomization->Dosing Blood_Collection Fasting & Blood Collection Dosing->Blood_Collection Tissue_Harvest Liver & Tissue Harvest Dosing->Tissue_Harvest Lipid_Analysis Plasma Lipid Analysis Blood_Collection->Lipid_Analysis Histology_qPCR Histology & Gene Expression Tissue_Harvest->Histology_qPCR

Figure 2: A typical workflow for an in vivo study of a lipid-modulating compound.

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor stability of this compound in aqueous solutions?

A1: The primary challenge with this compound, a compound structurally similar to fenofibric acid, is its poor aqueous solubility. This is due to its lipophilic nature, characterized by a large nonpolar molecular structure. In aqueous media, the compound has a strong tendency to precipitate, especially under neutral or acidic pH conditions where it exists in its less soluble, non-ionized form.

Q2: What are the common degradation pathways for this compound?

A2: Based on data from its structural analog, fenofibric acid, the main degradation pathways include:

  • Hydrolysis: The ester linkage in related prodrugs can be hydrolyzed to the carboxylic acid. For the target compound itself, further degradation is possible under harsh conditions.

  • Photodegradation: Exposure to UV light can lead to decarboxylation and the formation of various by-products, some of which may be chlorinated aromatic compounds.[1]

  • Oxidation: The aromatic rings and alkyl side chains can be susceptible to oxidation, leading to a variety of degradation products.

Q3: How can I improve the solubility and stability of my solutions?

A3: Several strategies can be employed to enhance the solubility and stability of this compound solutions:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of the compound by reducing the polarity of the solvent system.

  • Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.

  • Surfactants: The use of surfactants can improve wetting and, above their critical micelle concentration (CMC), can encapsulate the compound within micelles, increasing its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Issue 1: Precipitation or Crystallization Upon Preparation or Storage

Symptoms:

  • The solution appears cloudy or hazy immediately after preparation.

  • A solid precipitate forms over time, even at room temperature.

  • Crystals are observed at the bottom or on the walls of the container.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Is the solution pH neutral or acidic? start->check_ph adjust_ph Increase pH to > pKa + 1 (e.g., using NaOH) check_ph->adjust_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No success Solution Stabilized adjust_ph->success use_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check_concentration->use_cosolvent Yes check_temp Was the solution prepared at an elevated temperature and then cooled? check_concentration->check_temp No use_cosolvent->success use_cyclodextrin Consider inclusion complexation with cyclodextrins check_temp->use_cyclodextrin Yes use_surfactant Add a surfactant (e.g., Tween 80, SDS) check_temp->use_surfactant No use_cyclodextrin->success use_surfactant->success

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Degradation of the Compound Over Time

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Decrease in the main peak area in HPLC analysis.

  • Change in the color or clarity of the solution.

Troubleshooting Workflow:

G start Degradation Observed check_light Is the solution exposed to light? start->check_light protect_from_light Store in amber vials or protect from light check_light->protect_from_light Yes check_temp Is the solution stored at elevated temperatures? check_light->check_temp No success Degradation Minimized protect_from_light->success store_cold Store at refrigerated or frozen conditions check_temp->store_cold Yes check_ph Is the solution at a very high or low pH? check_temp->check_ph No store_cold->success buffer_solution Use a suitable buffer system to maintain a stable pH check_ph->buffer_solution Yes check_headspace Is there a large headspace in the container? check_ph->check_headspace No buffer_solution->success purge_with_inert_gas Purge with an inert gas (e.g., nitrogen, argon) to minimize oxidation check_headspace->purge_with_inert_gas Yes purge_with_inert_gas->success G cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound add_solvent Add Solvent/Vehicle weigh->add_solvent dissolve Dissolve (Stir/Vortex) add_solvent->dissolve visual Visual Inspection (Precipitation) dissolve->visual hplc HPLC Analysis (Purity/Degradation) dissolve->hplc ph_measurement pH Measurement dissolve->ph_measurement

References

troubleshooting PPAR transactivation assays with 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPAR transactivation assays, specifically focusing on experiments involving 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is a PPAR transactivation assay and how does it work?

A PPAR transactivation assay is a cell-based method used to measure the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] These receptors are ligand-activated transcription factors that regulate gene expression.[1][2] The assay typically involves co-transfecting cells with two plasmids: one expressing a PPAR isoform (e.g., PPARα, PPARγ) and another containing a reporter gene (commonly luciferase) under the control of a PPAR response element (PPRE).[1] When a compound like this compound activates the PPAR, the receptor binds to the PPRE and drives the expression of the reporter gene, producing a measurable signal (e.g., light from luciferase).[1]

Q2: What is the expected role of this compound in this assay?

This compound is structurally related to fibrate drugs, which are known PPARα activators.[3] Therefore, it is expected to act as a ligand for PPARα, and possibly other PPAR isoforms, inducing a dose-dependent increase in reporter gene expression. The goal of the assay is often to quantify the potency (EC50) and efficacy (maximal activation) of this compound.

Q3: What are the critical controls to include in my experiment?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline reporter activity.

  • Positive Control: A known PPAR agonist (e.g., Wy-14,643 for PPARα, Rosiglitazone for PPARγ) to confirm that the assay system is responsive.[3][4][5]

  • No-Cell Control: Wells containing only media and assay reagents to measure background luminescence from the reagents themselves.[6]

  • Mock-Transfected Control: Cells that have undergone the transfection process without the reporter plasmids to assess background signal from the cells and transfection reagents.[6][7]

Q4: Should I use a dual-luciferase reporter system?

Yes, a dual-luciferase system is highly recommended.[8] This system uses a second reporter plasmid (e.g., Renilla luciferase) with a constitutive promoter.[4][5][8] The activity of this second reporter is used to normalize the results of the experimental reporter (Firefly luciferase), correcting for variations in transfection efficiency and cell number between wells.[8]

II. Troubleshooting Guides

Problem 1: Low or No Signal from a Known Agonist

If your positive control is not showing a significant signal over the vehicle control, it points to a systemic issue with the assay.

Possible Causes and Solutions

Possible CauseRecommended Action
Poor Transfection Efficiency Optimize the DNA-to-transfection reagent ratio.[9] Ensure high-quality, endotoxin-free plasmid DNA is used.[10] Test different cell seeding densities as this can impact transfection success.[11]
Inactive Reagents Prepare fresh luciferase substrate and cell lysis buffer.[12] Ensure reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.[12][13][14]
Unhealthy Cells Use cells at a low passage number and ensure they are healthy and not overgrown before transfection.[15] Confirm cell viability using a method like Trypan Blue exclusion.[15]
Suboptimal Incubation Times Optimize the incubation time for both the compound treatment and the period after transfection.[11] This may require a time-course experiment.

Example Data: Optimizing Transfection

DNA:Reagent RatioAverage Luciferase Signal (RLU)Fold Induction (Positive Control/Vehicle)
1:15,0002.5
1:225,00010.2
1:3 80,000 35.8
1:475,000 (with cell toxicity)28.1

Data are hypothetical for illustrative purposes.

Problem 2: High Background Signal

High background can mask the true signal from your compound, leading to a low signal-to-noise ratio.

Possible Causes and Solutions

Possible CauseRecommended Action
High Basal Promoter Activity The promoter in your reporter plasmid may have high activity in your chosen cell line.[6] Reduce the amount of reporter plasmid used during transfection.[6]
Reagent Contamination or Autoluminescence Use fresh, high-purity reagents.[6] Test reagents in a "no-cell" control to identify the source of the background.[6] If using media with phenol red for fluorescence-based assays, switch to phenol red-free media to reduce autofluorescence.[16]
Choice of Microplate For luminescence assays, use solid white, opaque plates to maximize signal and prevent crosstalk between wells.[6][10] For fluorescence, black plates are preferred to reduce background.[16]
Luminometer Settings Reduce the integration time or gain setting on the luminometer to decrease the amplification of the background signal.[12]

Example Data: Titrating Reporter Plasmid

Reporter Plasmid (ng/well)Background Signal (RLU)Signal-to-Background Ratio (Positive Control)
20015,0005
100 5,000 15
501,00020 (but low overall signal)
2540018 (signal too close to background)

Data are hypothetical for illustrative purposes.

Problem 3: High Variability Between Replicates

Possible Causes and Solutions

Possible CauseRecommended Action
Pipetting Inaccuracy Use calibrated pipettes and be consistent with your technique.[9][10] Prepare a master mix of transfection reagents and plasmids to add to all replicate wells.[9][10]
"Edge Effect" in Plates Inconsistent evaporation and temperature across the plate can affect cells in the outer wells. Avoid using the outermost wells of the plate for critical samples. Ensure proper humidity in the incubator.
Inconsistent Cell Seeding Ensure a single-cell suspension before plating to avoid clumps.[15] Mix the cell suspension between plating replicates to maintain uniform density.
Compound Solubility Issues Ensure your test compound, this compound, is fully dissolved in the vehicle (e.g., DMSO) before diluting into the media. Check for precipitation in the wells.

III. Experimental Protocols & Visualizations

Standard Protocol: PPARα Dual-Luciferase Transactivation Assay
  • Cell Seeding: Plate HEK293T or a similar cell line in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transfection: Prepare a master mix containing Opti-MEM, transfection reagent, the PPARα expression plasmid, the PPRE-Firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid. Incubate for 20 minutes at room temperature. Add the mixture to the cells.

  • Compound Treatment: After 24 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound, a positive control (e.g., 10 µM Wy-14,643), and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Cell Lysis: Aspirate the medium and add 1X passive lysis buffer to each well. Incubate for 15 minutes on an orbital shaker.

  • Luminescence Reading: Use a dual-luciferase assay reagent kit. Add the Firefly luciferase substrate to the lysate and measure luminescence. Then, add the Stop & Glo® reagent (which quenches the Firefly signal and activates Renilla) and measure the second luminescence.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

PPAR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Compound (e.g., Fibrate-like) PPAR PPARα Ligand->PPAR Binds PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR CoR Co-repressor Complex PPAR_RXR->CoR Releases PPAR_RXR_Active Activated PPARα-RXR PPAR_RXR->PPAR_RXR_Active Conformational Change PPRE PPRE (Promoter Region) Gene Target Gene (e.g., Luciferase) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein (Luciferase Enzyme) mRNA->Protein Translation CoAct Co-activator Complex CoAct->PPRE Binds PPAR_RXR_Active->PPRE Binds PPAR_RXR_Active->CoAct Recruits

Caption: PPARα signaling pathway upon ligand activation.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Co-transfect with PPAR & Reporter Plasmids A->B C 3. Treat with Compound (24h Incubation) B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate & Read Plate D->E F 6. Normalize Data & Analyze Results E->F

Caption: General workflow for a PPAR transactivation assay.

Troubleshooting_Logic Start Start: Unexpected Results Q1 Is the Positive Control Working? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Troubleshoot_System Systemic Issue: Check Transfection, Reagents, Cells A1_No->Troubleshoot_System Q2 Is Background High in Vehicle Control? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot_Background Background Issue: Titrate Plasmid, Check Reagents, Change Plate A2_Yes->Troubleshoot_Background Q3 High Variability between Replicates? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Troubleshoot_Variability Precision Issue: Check Pipetting, Cell Seeding, Compound Solubility A3_Yes->Troubleshoot_Variability

References

Technical Support Center: Enhancing In Vivo Bioavailability of Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low oral bioavailability of phenoxypropanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My phenoxypropanoic acid derivative is exhibiting low oral bioavailability. What are the primary contributing factors?

Low oral bioavailability of phenoxypropanoic acid derivatives, which are often lipophilic and acidic, is typically a result of several factors:

  • Poor Aqueous Solubility: As a class of molecules, they often have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Slow Dissolution Rate: Consequent to poor solubility, the rate at which the compound dissolves from its solid dosage form can be very slow, limiting the amount of drug available for absorption.

  • High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to partitioning into lipidic environments and poor distribution into the aqueous phase for absorption.

  • First-Pass Metabolism: These derivatives may be subject to extensive metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of these derivatives?

Several formulation strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline drug.[1][5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][3] This can enhance solubility and absorption, potentially via the lymphatic pathway, which can help bypass first-pass metabolism.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like phenoxypropanoic acid derivatives, effectively increasing their solubility and dissolution.[1][3][9]

  • Prodrug Approach: The chemical structure of the derivative can be modified to create a more soluble and/or permeable prodrug that is converted to the active parent drug in vivo.[2][4][10]

Troubleshooting Guide

Issue 1: My compound's solubility is pH-dependent, with very low solubility in acidic conditions.

  • Explanation: Phenoxypropanoic acid derivatives are weak acids. In the low pH environment of the stomach, they will be in their non-ionized, less soluble form.

  • Troubleshooting Steps:

    • pH Adjustment: Co-administration with an acid-neutralizing agent might improve gastric solubility.[9] However, the effect may be transient.

    • Enteric Coating: Formulating the drug in an enteric-coated dosage form can protect it from the acidic stomach environment and allow it to be released in the more alkaline environment of the small intestine, where its solubility will be higher.[10]

    • Salt Formation: Creating a salt of the acidic drug can significantly improve its solubility and dissolution rate.[3][6]

Issue 2: Despite improving the dissolution rate in vitro, the in vivo bioavailability remains low.

  • Explanation: This suggests that factors other than dissolution are limiting bioavailability, such as poor membrane permeability or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the intestinal permeability of the compound.

    • Metabolic Stability: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.

    • Lipid-Based Formulations: If permeability is low or first-pass metabolism is high, consider formulating the compound in a SEDDS. This can enhance absorption through the intestinal lymphatics, bypassing the liver.[7][8]

    • Prodrug Strategy: If the compound is a substrate for efflux transporters or has inherently low permeability, a prodrug approach may be necessary to mask the problematic moiety and improve its transport characteristics.[2][11]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Phenoxypropanoic Acid Derivative with Different Formulation Strategies

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Fold Increase in Bioavailability (relative to unformulated drug)
Unformulated Crystalline Drug150 ± 354.0980 ± 2101.0
Micronized Suspension320 ± 502.52150 ± 3002.2
Solid Dispersion (1:5 drug-to-polymer ratio)850 ± 1101.06500 ± 7506.6
Self-Emulsifying Drug Delivery System (SEDDS)1200 ± 1500.759200 ± 11009.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and formulation.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve the phenoxypropanoic acid derivative and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the formulated phenoxypropanoic acid derivative (e.g., suspended in 0.5% w/v carboxymethylcellulose solution) orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the phenoxypropanoic acid derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision cluster_outcome Outcome formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) preparation Prepare Formulation (Protocol 1) formulation_strategy->preparation characterization In Vitro Characterization (Dissolution, Stability) preparation->characterization dosing Animal Dosing (Protocol 2) characterization->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis evaluation Bioavailability Goal Met? pk_analysis->evaluation stop Proceed to Further Development evaluation->stop Yes iterate Refine Formulation evaluation->iterate No iterate->formulation_strategy

Caption: Experimental workflow for enhancing bioavailability.

logical_relationship cluster_problem Problem Identification cluster_analysis Physicochemical Analysis cluster_strategy Strategy Selection low_bioavailability Low Bioavailability of Phenoxypropanoic Acid Derivative solubility_limited Solubility/Dissolution Limited? low_bioavailability->solubility_limited permeability_limited Permeability/Metabolism Limited? low_bioavailability->permeability_limited strategy1 Particle Size Reduction Solid Dispersion Cyclodextrin Complexation solubility_limited->strategy1 Yes strategy2 Lipid-Based Systems (SEDDS) Prodrug Approach permeability_limited->strategy2 Yes

Caption: Decision tree for selecting a formulation strategy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ligand Phenoxypropanoic Acid Derivative receptor GPR40/FFAR1 (G-protein coupled receptor) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to response Downstream Effects (e.g., Insulin Secretion) dag->response ca2 Ca2+ Release er->ca2 ca2->response

Caption: Simplified GPR40 signaling pathway.

References

Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid and its derivatives, such as fenofibrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its esters?

A1: The most prevalent and industrially significant method is the Williamson ether synthesis. This reaction typically involves the condensation of a salt of 2-isopropyl-5-methylphenol (thymol) with a haloform (like chloroform) and acetone in the presence of a strong base. For the synthesis of ester derivatives like fenofibrate, an ester of 2-bromo-2-methylpropanoic acid is often reacted with thymol in the presence of a base.

Q2: Why is a phase transfer catalyst (PTC) often recommended for this synthesis?

A2: A phase transfer catalyst is crucial for enhancing the reaction rate and yield in the Williamson ether synthesis of these compounds. The reaction involves reactants that are soluble in different phases (an aqueous phase for the base and an organic phase for the thymol and haloform). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the electrophile. Without a PTC, the reaction is often slow and inefficient.

Q3: What are the common side reactions and byproducts I should be aware of?

A3: A primary side reaction of concern is the Cannizzaro reaction, especially when using chloroform and a strong base. This reaction can lead to the formation of formate and other undesired byproducts. Another potential issue is the self-condensation of acetone under basic conditions. Additionally, incomplete reaction can leave unreacted starting materials, primarily thymol, which can be challenging to separate from the final product due to their similar physical properties. The quality of raw materials, such as thymol, can also introduce impurities that may be carried through the synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. By spotting the reaction mixture alongside the starting material standards, the disappearance of the reactants and the appearance of the product spot can be tracked. GC is also a powerful tool for quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Phase Transfer Catalyst (PTC) Inefficiency:

    • Check the PTC: Ensure you are using an effective PTC. The choice of PTC can significantly impact the yield.

    • Optimize PTC Concentration: The concentration of the PTC is critical. Too little may result in a slow reaction, while too much can sometimes lead to emulsion formation and complicate the work-up.

  • Reaction Conditions:

    • Temperature Control: The reaction is often exothermic. Maintaining the optimal temperature is crucial, as high temperatures can promote side reactions.

    • Stirring: In a biphasic system, vigorous stirring is necessary to ensure efficient mixing and mass transfer between the phases.

  • Reagent Quality and Stoichiometry:

    • Purity of Reactants: Impurities in the starting materials, particularly thymol, can interfere with the reaction.

    • Base Concentration: The concentration of the aqueous base (e.g., NaOH) is important. Ensure it is within the optimal range.

ParameterCondition ACondition BOutcome
Phase Transfer Catalyst AbsentPresent (e.g., TBAB)The presence of a PTC generally leads to a significant increase in yield.
Solvent System TolueneDichloromethaneThe choice of solvent can influence reaction rate and yield; optimization may be required.
Temperature Ambient40-50°CModerate heating can improve the reaction rate, but excessive heat may increase byproduct formation.
Product Purity Issues

Q: My final product is contaminated with unreacted thymol. How can I effectively remove it?

A: The removal of unreacted thymol is a common purification challenge due to its similar solubility to the product.

  • Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous sodium hydroxide solution can help to deprotonate the phenolic hydroxyl group of the unreacted thymol, forming the sodium salt which is soluble in the aqueous phase and can be separated.

  • Crystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of fenofibrate and related compounds include isopropanol, ethanol, and hexane.

  • Column Chromatography: If other methods fail to provide the desired purity, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the product from residual thymol and other impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-isopropyl-5-methylphenol (thymol), acetone, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining vigorous stirring.

  • Addition of Chloroform: After the initial reaction of the base, slowly add chloroform to the mixture. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and separate the organic and aqueous layers. Wash the organic layer with a dilute acid solution and then with brine.

  • Isolation of the Acid: Acidify the aqueous layer from the initial separation to precipitate the this compound.

  • Purification: Collect the crude acid by filtration and recrystallize from a suitable solvent to obtain the pure product.

Visualizations

TroubleshootingWorkflow start Low Yield or Purity Issue check_ptc Check Phase Transfer Catalyst (PTC) start->check_ptc check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents optimize_ptc Optimize PTC Type and Concentration check_ptc->optimize_ptc Inefficient? optimize_temp Adjust Temperature check_conditions->optimize_temp Suboptimal Temp? optimize_stirring Increase Stirring Rate check_conditions->optimize_stirring Poor Mixing? purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Present? solution Improved Yield and Purity optimize_ptc->solution optimize_temp->solution optimize_stirring->solution purify_reagents->solution

Caption: Troubleshooting workflow for synthesis issues.

WilliamsonEtherSynthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase naoh NaOH phenoxide Thymoxide Anion naoh->phenoxide ptc_anion PTC+Thymoxide- phenoxide->ptc_anion haloform Haloform/Acetone ptc_anion->haloform Reaction in Organic Phase thymol Thymol thymol->phenoxide Deprotonation product Product haloform->product ptc PTC (Q+X-) ptc->ptc_anion Anion Exchange

Caption: Role of PTC in the Williamson ether synthesis.

Technical Support Center: Minimizing Off-Target Effects of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, a suspected Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. This document offers troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure the validity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound?

A1: Based on its structural similarity to the fibrate class of drugs, the primary molecular target of this compound is presumed to be the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a key role in the regulation of lipid metabolism and inflammation.

Q2: What are the expected on-target effects of activating PPARα?

A2: Activation of PPARα is expected to upregulate the expression of genes involved in fatty acid uptake, transport, and catabolism. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Additionally, PPARα activation can have anti-inflammatory effects.

Q3: What are the potential off-target effects of this compound?

A3: As a member of the fibrate class, potential off-target effects may include interactions with other PPAR isoforms (PPARγ and PPARδ), although fibrates generally show selectivity for PPARα. Other reported side effects for fibrates, which could be indicative of off-target or downstream effects, include elevated liver enzymes, increased creatinine levels, and in rare cases, myopathy (muscle pain and weakness).

Q4: How can I confirm that my experimental observations are due to on-target PPARα activation?

A4: To confirm on-target activity, it is recommended to use a multi-pronged approach:

  • Use a PPARα antagonist: Co-treatment with a known PPARα antagonist, such as GW6471, should reverse the effects of your compound.

  • Employ a structurally different PPARα agonist: Use a different known PPARα agonist to see if it phenocopies the effects of your compound.

  • Utilize a genetic approach: Use cells with a knockout or knockdown of the PPARA gene. The effects of your compound should be diminished or absent in these cells.

  • Dose-response analysis: Observe a clear dose-dependent effect of your compound on PPARα target gene expression or downstream functional readouts.

Q5: At what concentration should I use this compound in my cell-based assays?

A5: The optimal concentration should be determined empirically for your specific cell type and assay. It is crucial to perform a dose-response curve to identify the concentration that gives a robust on-target effect with minimal cytotoxicity. A good starting point for many PPARα agonists is in the low micromolar range. Always include a vehicle control (e.g., DMSO) in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No significant change in the expression of known PPARα target genes (e.g., CPT1A, ACOX1) after treatment. 1. Compound inactivity or degradation: The compound may not be active or may have degraded. 2. Low PPARα expression in the cell line: The chosen cell line may not express sufficient levels of PPARα. 3. Suboptimal compound concentration: The concentration used may be too low to elicit a response. 4. Incorrect incubation time: The duration of treatment may be too short to observe changes in gene expression.1. Verify compound integrity: Confirm the identity and purity of your compound using analytical methods. 2. Check PPARα expression: Assess PPARα mRNA and protein levels in your cell line using qPCR or Western blot. 3. Perform a dose-response experiment: Test a range of concentrations to identify the optimal dose. 4. Conduct a time-course experiment: Measure target gene expression at multiple time points after treatment (e.g., 6, 12, 24 hours).
High levels of cytotoxicity observed in treated cells. 1. Off-target toxicity: The compound may be interacting with other cellular targets, leading to cell death. 2. Compound precipitation: High concentrations of the compound may precipitate in the culture medium, causing non-specific toxicity. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay: Use an LDH or MTT assay to determine the cytotoxic concentration range of your compound. 2. Visually inspect for precipitation: Check for any precipitate in the culture medium after adding the compound. 3. Maintain a low vehicle concentration: Ensure the final concentration of the vehicle is below a toxic threshold (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular responses. 2. Compound stability issues: The compound may be unstable in solution over time. 3. Pipetting errors: Inaccurate pipetting can lead to variations in compound concentrations.1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh compound dilutions: Make fresh dilutions of the compound from a stock solution for each experiment. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated.
Observed phenotype does not align with known PPARα functions. 1. Dominant off-target effect: An off-target interaction may be responsible for the observed phenotype. 2. Activation of compensatory signaling pathways: The cell may be adapting to PPARα activation by altering other pathways.1. Conduct off-target profiling: Screen your compound against a panel of other nuclear receptors or kinases. 2. Investigate related signaling pathways: Use techniques like Western blotting or RNA sequencing to explore changes in other relevant pathways.

Data Presentation

Table 1: Effects of Common Fibrates on Lipid Profile (Compared to Placebo)

Fibrate Change in Triglycerides (%) Change in HDL-C (%) Change in LDL-C (%)
Fenofibrate↓ 25-50↑ 5-20↓ 10-30
Gemfibrozil↓ 25-50↑ 5-20Variable
Bezafibrate↓ 25-50↑ 5-20↓ 10-30

Note: The effect of fibrates on LDL-C can be variable. In individuals with very high triglycerides, fibrate therapy may sometimes lead to an increase in LDL-C.[1]

Table 2: Common Adverse Effects and Off-Target Considerations for Fibrates

Adverse Effect / Off-Target Concern Description Monitoring Recommendation
Elevated Liver Enzymes Increases in AST and ALT levels can occur.Monitor liver function tests periodically.
Increased Serum Creatinine Fibrates can cause a reversible increase in serum creatinine.Monitor renal function, especially in patients with pre-existing kidney conditions.
Myopathy Muscle pain, tenderness, or weakness, which can be a sign of muscle damage.Monitor for muscle-related symptoms and consider measuring creatine phosphokinase (CPK) levels if symptoms occur.
Cholelithiasis Increased risk of gallstones.Be aware of symptoms of gallbladder disease (e.g., abdominal pain).
Drug Interactions Fibrates can interact with other medications, such as statins and blood thinners.Carefully review all concomitant medications.

Experimental Protocols

Protocol 1: PPARα Reporter Gene Assay

Objective: To determine if this compound activates PPARα-mediated transcription.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist (positive control, e.g., GW7647) and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 16-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Western Blot for a PPARα Target Gene (e.g., CPT1A)

Objective: To assess the effect of this compound on the protein expression of a known PPARα target gene.

Methodology:

  • Cell Lysis:

    • Treat cells with the compound for the desired time and concentration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CPT1A overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of this compound.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the compound for a specified duration (e.g., 24 hours).

    • Include wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection:

    • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Absorbance Measurement:

    • Incubate the plate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the specified wavelength (typically 490 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Compound PPARa PPARa Compound->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins Translation Lipid_Metabolism Fatty Acid Metabolism Proteins->Lipid_Metabolism Increased

Caption: PPARα Signaling Pathway.

Experimental_Workflow Start Start: Compound Treatment Dose_Response Dose-Response & Time-Course Start->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Dose_Response->Cytotoxicity_Assay Target_Gene_Expression Target Gene Expression (qPCR or Western Blot) Dose_Response->Target_Gene_Expression Data_Interpretation Data Interpretation Cytotoxicity_Assay->Data_Interpretation Functional_Assay Functional Assay (e.g., Fatty Acid Uptake) Target_Gene_Expression->Functional_Assay Off_Target_Analysis Off-Target Analysis (e.g., PPARγ/δ activity) Functional_Assay->Off_Target_Analysis Off_Target_Analysis->Data_Interpretation

Caption: Experimental Workflow.

Troubleshooting_Guide Problem Unexpected Result? No_Effect No On-Target Effect? Problem->No_Effect Yes Cytotoxicity High Cytotoxicity? Problem->Cytotoxicity No Check_Compound Verify Compound Integrity & Purity No_Effect->Check_Compound Yes Check_Vehicle Assess Vehicle Toxicity Cytotoxicity->Check_Vehicle Yes Check_PPARa Confirm PPARα Expression Check_Compound->Check_PPARa Optimize_Dose Optimize Dose & Incubation Time Check_PPARa->Optimize_Dose Check_Precipitation Inspect for Compound Precipitation Check_Vehicle->Check_Precipitation Off_Target_Screen Perform Off-Target Screening Check_Precipitation->Off_Target_Screen

Caption: Troubleshooting Logic.

References

Technical Support Center: Enhancing PPARα Selectivity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the selectivity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid and related compounds for Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity for PPARα important?

This compound, a member of the fibrate class of drugs, is a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate lipid and glucose metabolism.[1][2] There are three main subtypes: PPARα, PPARγ, and PPARδ. While activation of PPARα is beneficial for improving lipid profiles, such as lowering triglycerides and increasing HDL cholesterol, off-target activation of other PPAR subtypes can lead to undesirable side effects.[3][4] Therefore, high selectivity for PPARα is crucial for developing safer and more effective therapeutic agents for dyslipidemia.

Q2: My compound, an analog of this compound, is showing significant off-target effects on PPARγ. What structural modifications can I consider to improve PPARα selectivity?

Improving PPARα selectivity often involves modifying the chemical structure to exploit differences in the ligand-binding pockets of the PPAR subtypes. Based on structure-activity relationship (SAR) studies, consider the following strategies:

  • Incorporate a benzoic acid headgroup: This has been shown to enhance subtype selectivity for PPARα.[5]

  • Modify the linker region: The length and flexibility of the linker between the aromatic core and the acidic headgroup can influence subtype selectivity.

  • Introduce bulky substituents: Strategic placement of bulky groups on the aromatic ring can create steric hindrance that is unfavorable for binding to the more constrained PPARγ ligand-binding pocket while being accommodated by the larger pocket of PPARα.

  • Explore bioisosteric replacements: Replacing the carboxylic acid moiety with other acidic functional groups or non-acidic mimics can alter the binding mode and improve selectivity.[1] For instance, acetamide-based structures have been explored as non-carboxylic acid PPARα/δ dual agonists.[1]

Q3: What are the key in vitro assays to determine the selectivity of my compound for PPARα?

The primary in vitro method for assessing PPARα selectivity is the luciferase reporter gene transactivation assay .[6][7][8] This cell-based assay measures the ability of a compound to activate the transcriptional activity of a specific PPAR subtype. By running this assay in parallel cell lines expressing PPARα, PPARγ, and PPARδ, you can determine the EC50 values for each subtype and thereby calculate the selectivity ratio.[9]

Another important assay is a competitive binding assay , such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of your compound to displace a known fluorescently labeled ligand from the PPAR ligand-binding domain, allowing for the determination of binding affinity (Ki or IC50).[8]

Troubleshooting Guide

Issue 1: Low potency (high EC50) in the PPARα luciferase reporter assay.

  • Possible Cause 1: Poor cell permeability.

    • Troubleshooting Step: Assess the physicochemical properties of your compound, such as LogP and polar surface area. Modify the structure to improve cell membrane permeability, for example, by masking polar groups or reducing the number of hydrogen bond donors.

  • Possible Cause 2: Insufficient binding affinity.

    • Troubleshooting Step: Refer to SAR data for your compound series. Consider modifications that are known to enhance binding to key residues in the PPARα ligand-binding pocket, such as tyrosine, histidine, and serine.[6]

  • Possible Cause 3: Experimental artifact.

    • Troubleshooting Step: Verify the concentration and purity of your compound stock solution. Ensure the health and viability of the reporter cell line. Include a known potent PPARα agonist as a positive control in your experiment.[8]

Issue 2: High background signal or false positives in the luciferase assay.

  • Possible Cause 1: Compound auto-fluorescence or interference with the luciferase enzyme.

    • Troubleshooting Step: Run a counterscreen with a parental cell line that does not express the PPAR receptor to identify compounds that directly affect the luciferase reporter system.

  • Possible Cause 2: Cytotoxicity of the compound.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the reporter assay to ensure that the observed signal is not due to cytotoxic effects.

Issue 3: Discrepancy between in vitro binding affinity and functional activity.

  • Possible Cause 1: The compound is a partial agonist or an antagonist.

    • Troubleshooting Step: A high binding affinity (low Ki) but low maximal activation in a functional assay may indicate partial agonism. Co-incubation with a known full agonist can reveal antagonistic activity if the signal is reduced.

  • Possible Cause 2: The compound is a pro-drug.

    • Troubleshooting Step: The compound may require metabolic activation to become fully active. Consider performing the assay in primary hepatocytes or using liver microsomes to assess the activity of potential metabolites.

  • Possible Cause 3: Off-target effects influencing the reporter system.

    • Troubleshooting Step: Investigate potential interactions with other cellular pathways that might indirectly affect the reporter gene expression.

Data Presentation

Table 1: Comparative in vitro activity of selected PPAR agonists.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)PPARα Selectivity vs PPARγPPARα Selectivity vs PPARδReference
Fenofibric Acid947061000>100000~6.4x>10.5x[9]
Pemafibrate1.4>50001390>3571x~993x[9]
GW5907354>2000>2000>500x>500x[10]
Compound 3 (1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative)1780>10000>10000>5.6x>5.6x[7]

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Transactivation Assay

This protocol outlines the general steps for assessing the functional activity of a test compound on PPARα.

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene.[6][8] A vector for a constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment:

    • After 24 hours, the transfected cells are seeded into 96-well plates.

    • Cells are treated with various concentrations of the test compound, a vehicle control (e.g., DMSO), and a known PPARα agonist (positive control).[8]

    • Incubate the cells for an additional 22-24 hours.[8]

  • Luciferase Activity Measurement:

    • The cells are lysed to release the luciferase enzyme.

    • A luciferase detection reagent containing the substrate luciferin is added to the lysate.[8]

    • Luminescence is measured using a luminometer.[8]

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • The normalized data is plotted against the logarithm of the compound concentration to generate a dose-response curve.

    • The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated from the curve.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., Fibrate) PPARa_RXR PPARα-RXR Heterodimer Ligand->PPARa_RXR Binds & Activates CoR Co-repressor Complex PPARa_RXR->CoR Inactive State PPARa_RXR_Active Active PPARα-RXR PPARa_RXR->PPARa_RXR_Active Conformational Change CoR->PPARa_RXR_Active Dissociation PPRE PPRE (on DNA) TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation CoA Co-activator Complex PPARa_RXR_Active->PPRE Binds to DNA PPARa_RXR_Active->CoA Recruitment

Caption: PPARα signaling pathway.

Experimental_Workflow start Compound Synthesis & Purification assay_prep Prepare Cell Lines: PPAREα, PPARγ, PPARδ Reporter Cells start->assay_prep luciferase Luciferase Reporter Transactivation Assay assay_prep->luciferase data_analysis Calculate EC50 for each PPAR subtype luciferase->data_analysis counterscreen Counterscreen for Cytotoxicity & Assay Interference luciferase->counterscreen selectivity Determine Selectivity Ratio (EC50γ / EC50α, EC50δ / EC50α) data_analysis->selectivity decision Decision Point: Potent & Selective? selectivity->decision counterscreen->data_analysis Validated Data sar SAR Analysis & Lead Optimization decision->sar No in_vivo In Vivo Efficacy Studies (Dyslipidemia Model) decision->in_vivo Yes sar->start New Analogs

Caption: Experimental workflow for assessing PPARα selectivity.

SAR_Logic goal Goal: Improve PPARα Selectivity hypothesis Hypothesis: Exploit differences in LBD of PPARα vs PPARγ/δ goal->hypothesis strategy1 Modify Head Group (e.g., add Benzoic Acid) hypothesis->strategy1 strategy2 Alter Linker Region (Length/Flexibility) hypothesis->strategy2 strategy3 Modify Core Scaffold (Bulky Substituents) hypothesis->strategy3 outcome1 Increased Selectivity for PPARα strategy1->outcome1 outcome2 Decreased Affinity for PPARγ/δ strategy2->outcome2 strategy3->outcome2

Caption: Logic for improving PPARα selectivity via SAR.

References

Technical Support Center: Formulation of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a compound belonging to the fibrate class of drugs. Fibrates are known to act as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism, and inflammation.

Q2: What are the expected therapeutic effects of this compound in in vivo models?

A2: As a PPARα agonist, this compound is expected to modulate lipid metabolism. In animal models, fibrates have been shown to decrease triglyceride levels and, in some cases, modulate cholesterol levels. The specific effects can depend on the animal model and the experimental conditions.

Q3: What is a recommended starting dose for in vivo studies in rodents?

A3: Based on studies with other fibrates, such as fenofibrate, a starting dose range of 10 to 100 mg/kg/day administered orally is recommended for rodents.[1][2][3] However, it is crucial to perform a dose-ranging study to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint. One study noted a No-Observed-Adverse-Effect Level (NOAEL) for fenofibric acid in a 3-month rat study to be less than 10 mg/kg/day.[4]

Q4: How should I prepare a formulation for oral gavage in rodents?

A4: Due to its predicted low aqueous solubility, a suspension is the most likely formulation approach. A common vehicle for oral gavage in rodents is an aqueous solution of 0.5-1% methylcellulose or carboxymethylcellulose (CMC) with 0.1-0.2% Tween 80. The compound should be finely milled to improve suspension stability and bioavailability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitation in the formulation Poor solubility in the chosen vehicle.- Increase the concentration of the suspending agent (e.g., methylcellulose up to 2%).- Increase the concentration of the surfactant (e.g., Tween 80 up to 0.5%).- Reduce the particle size of the compound by micronization.- Explore alternative vehicles such as oil-based formulations (e.g., corn oil, sesame oil).
Inconsistent results between animals Non-homogenous formulation.- Ensure the formulation is continuously stirred during dosing.- Prepare the formulation fresh daily.- Verify the accuracy of dosing volumes for each animal.
Adverse effects in animals (e.g., weight loss, lethargy) Vehicle toxicity or compound toxicity.- Include a vehicle-only control group to assess the effects of the formulation components.- Perform an acute toxicity study to determine the maximum tolerated dose (MTD). The LD50 of a similar compound was found to be greater than 2000 mg/kg in rats.[5] - Reduce the dose of the compound.
Lack of efficacy Poor bioavailability.- Confirm the stability of the compound in the formulation.- Reduce the particle size of the compound.- Consider using a different vehicle system to improve solubility and absorption (e.g., a lipid-based formulation).

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
  • Materials:

    • This compound

    • Methylcellulose (or Carboxymethylcellulose)

    • Tween 80

    • Purified water

  • Procedure:

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to heated (80-90°C) purified water while stirring. Once dispersed, cool the solution in an ice bath with continuous stirring until a clear, viscous solution is formed.

    • Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and mix thoroughly.

    • Weigh the required amount of this compound. If necessary, micronize the compound using a mortar and pestle to obtain a fine powder.

    • Create a paste by adding a small volume of the vehicle (from step 2) to the powder and triturating.

    • Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration.

    • Continuously stir the suspension on a magnetic stir plate during dosing to ensure homogeneity.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animals: Use a small number of animals (e.g., rats or mice) for this initial study.

  • Starting Dose: Based on available data for similar compounds, a starting dose of 300 mg/kg can be considered.

  • Procedure:

    • Dose a single animal with the starting dose.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose (e.g., 2000 mg/kg).

    • If the animal shows signs of toxicity or dies, the next animal is dosed at a lower dose.

    • This process is continued until the Maximum Tolerated Dose (MTD) or the LD50 can be estimated.

Visualizations

G cluster_formulation Formulation Development Workflow A Compound Characterization (Solubility, Stability) B Vehicle Screening (Aqueous vs. Lipid-based) A->B C Formulation Optimization (Concentration, Excipients) B->C D Stability Testing C->D E In Vivo Study C->E D->E

Caption: A typical workflow for developing an in vivo formulation.

G Fibrate 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid PPARa PPARα Fibrate->PPARa Agonist Gene_Expression Altered Gene Expression PPARa->Gene_Expression Activation Lipid_Metabolism Increased Lipoprotein Lipase Decreased ApoC-III Gene_Expression->Lipid_Metabolism Triglyceride_Clearance Increased Triglyceride Clearance Lipid_Metabolism->Triglyceride_Clearance

Caption: Simplified signaling pathway of fibrate action.

References

avoiding degradation of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of this compound to minimize degradation during experiments. The following information is curated to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure and available safety data, the primary stability concerns are its sensitivity to air, light, and moisture. The compound is hygroscopic and can degrade upon exposure to atmospheric oxygen and certain wavelengths of light.[1] Proper storage and handling under an inert atmosphere and protected from light are crucial.

Q2: How should I properly store this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] For long-term storage, refrigeration at temperatures between 2-8°C is recommended, unless otherwise specified by the supplier.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this compound are not extensively documented, based on its phenoxy acid structure, the following are potential degradation routes:

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could cleave the molecule into 2-isopropyl-5-methylphenol and 2-hydroxy-2-methylpropanoic acid.[3][4]

  • Photodegradation: Aromatic ethers can be sensitive to light, which can induce cleavage of the ether bond.[5][6]

  • Oxidation: The isopropyl group and the aromatic ring are potential sites for oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[7][8]

Q4: Can I prepare stock solutions in advance?

A4: Preparing fresh solutions is always recommended. If stock solutions are necessary, they should be prepared using a dry, deoxygenated solvent under an inert atmosphere. Store aliquots in tightly sealed vials with minimal headspace, protected from light, and at a low temperature (e.g., -20°C or -80°C). It is advisable to conduct a small-scale stability test of the solution over your experimental timeframe.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper handling or storage.Review handling procedures to ensure the compound is protected from air, light, and moisture at all steps. Prepare fresh solutions for each experiment. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
The solid compound appears clumpy or has changed in appearance. Absorption of moisture from the atmosphere (hygroscopicity).Handle the solid in a glove box or under a stream of inert gas. If clumping occurs, the compound may have partially hydrated, which could affect its effective concentration. It is best to use a fresh, properly stored vial.
Discoloration of the compound or its solutions. Potential oxidation or photodegradation.Ensure the compound and its solutions are rigorously protected from light by using amber vials or wrapping containers in aluminum foil.[1][9] Work in a dimly lit area when possible.[1] Always use deoxygenated solvents and maintain an inert atmosphere.

Experimental Protocols

Protocol 1: Handling and Weighing of the Solid Compound

This protocol outlines the procedure for safely handling the hygroscopic, air, and light-sensitive solid.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Inert Environment: Conduct all manipulations of the solid compound within a glove box filled with an inert gas (e.g., argon or nitrogen). If a glove box is not available, a gentle, continuous stream of inert gas can be directed into the container while it is open.

  • Weighing: Weigh the desired amount of the compound quickly and transfer it to a pre-dried, tared vial.

  • Sealing: Immediately seal the vial tightly. If the vial will be opened again, flush the headspace with inert gas before sealing.

  • Storage: Store the weighed compound in a desiccator, protected from light, until it is ready to be dissolved.

Protocol 2: Preparation of a Stock Solution

This protocol details the steps for preparing a stock solution while minimizing degradation.

  • Solvent Preparation: Use a high-purity, anhydrous solvent. Deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Dissolution: In an environment protected from light (e.g., a dark room or by using amber glassware), add the deoxygenated solvent to the vial containing the pre-weighed solid compound under an inert atmosphere.

  • Mixing: Seal the vial and mix by vortexing or sonicating until the compound is fully dissolved.

  • Aliquoting and Storage: If the entire solution will not be used immediately, aliquot it into smaller, amber-colored vials. Flush the headspace of each vial with inert gas before sealing. Store the aliquots at an appropriate low temperature (e.g., -20°C or -80°C), protected from light.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_analysis Analysis storage Store under inert gas in a cool, dark, dry place weigh Weigh in a glove box or under inert gas stream storage->weigh Equilibrate to RT dissolve Dissolve in deoxygenated anhydrous solvent weigh->dissolve experiment Conduct experiment promptly (protect from light) dissolve->experiment analyze Analyze results experiment->analyze

Caption: Workflow for handling the sensitive compound.

degradation_pathways Potential Degradation Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid hydrolysis_prod 2-isopropyl-5-methylphenol + 2-hydroxy-2-methylpropanoic acid parent->hydrolysis_prod Hydrolysis photolysis_prod Cleavage Products parent->photolysis_prod Photodegradation oxidation_prod Oxidized derivatives parent->oxidation_prod Oxidation acid_base Acid/Base acid_base->hydrolysis_prod light Light light->photolysis_prod oxygen Oxygen/Oxidants oxygen->oxidation_prod

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Guide to PPARα Activation: Fenofibrate vs. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation by the well-characterized drug, fenofibrate, and the compound 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. While extensive data is available for fenofibrate, a widely used lipid-lowering agent, publicly accessible experimental data on the PPARα activity of this compound is currently unavailable. This guide therefore presents the established data for fenofibrate and outlines the necessary experimental protocols that would be required to perform a direct comparison.

Introduction to PPARα Activation

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of lipid and glucose homeostasis. Activation of PPARα by agonists, such as fibrate drugs, leads to the regulation of gene expression involved in fatty acid transport and oxidation, as well as inflammation. This makes PPARα a significant therapeutic target for metabolic disorders like dyslipidemia.

Quantitative Comparison of PPARα Activation

A direct quantitative comparison between fenofibrate and this compound is not possible due to the absence of published data for the latter compound. The available data for fenofibrate is summarized below.

CompoundTargetAssay TypeCell LineEC50 (μM)Reference
Fenofibrate Human PPARαLuciferase Reporter Assay-30--INVALID-LINK--, --INVALID-LINK--
This compound PPARα--Data not available-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

PPARα Signaling Pathway

The activation of PPARα by a ligand initiates a cascade of molecular events that ultimately alters gene expression. The diagram below illustrates this signaling pathway.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., Fenofibrate) Ligand_cyto PPARα Agonist Ligand->Ligand_cyto Cellular Uptake PPARa PPARα Ligand_cyto->PPARa Binding and Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Coactivators Coactivators Heterodimer->Coactivators Recruitment Transcription Transcription of Target Genes PPRE->Transcription

Caption: Ligand-activated PPARα forms a heterodimer with RXR, binds to PPREs, and modulates gene transcription.

Experimental Protocols for Comparative Analysis

To ascertain the PPARα agonistic activity of this compound and compare it with fenofibrate, the following experimental protocols would be essential.

Luciferase Reporter Gene Assay

This is the most common method to quantify the activation of nuclear receptors like PPARα.

Objective: To determine the dose-dependent activation of PPARα by the test compounds and calculate their EC50 values.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with three plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

    • A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (fenofibrate and this compound) or a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer after adding a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to the control plasmid activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Luciferase_Assay_Workflow A 1. Culture Mammalian Cells (e.g., HEK293T) B 2. Co-transfect with Plasmids: - PPARα Expression Vector - PPRE-Luciferase Reporter - Normalization Control A->B C 3. Treat with Test Compounds (Varying Concentrations) B->C D 4. Incubate (24-48h) C->D E 5. Lyse Cells and Measure Luciferase Activity D->E F 6. Normalize Data and Calculate Fold Activation E->F G 7. Determine EC50 from Dose-Response Curve F->G

Caption: Workflow for a PPARα luciferase reporter gene assay.

Target Gene Expression Analysis (qPCR)

This assay confirms that the activation of PPARα by the compounds leads to the transcription of known target genes.

Objective: To measure the change in mRNA levels of PPARα target genes in response to compound treatment.

Methodology:

  • Cell Culture and Treatment: A cell line that endogenously expresses PPARα (e.g., HepG2) is treated with the test compounds at various concentrations.

  • RNA Extraction and cDNA Synthesis: After treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, showing the fold change in expression compared to the vehicle-treated cells.

Conclusion

Fenofibrate is a well-established PPARα agonist with a defined potency. While the chemical structure of this compound suggests potential interaction with nuclear receptors, a conclusive determination of its activity and a direct comparison with fenofibrate necessitates the experimental validation outlined in this guide. The provided protocols offer a robust framework for researchers to elucidate the PPARα activation profile of this and other novel compounds.

A Comparative Guide to Fibrates for Lipid Metabolism Regulation: Evaluating 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the effects of fibrates on lipid metabolism, with a special focus on contextualizing the potential role of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Due to a lack of specific clinical data for this compound, this document leverages extensive experimental data from well-established fibrates—fenofibrate, bezafibrate, and gemfibrozil—to infer its likely pharmacological profile. Fibrates are a class of drugs that effectively modulate lipid levels, primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide details their mechanism of action, presents comparative clinical data on their efficacy in altering lipid profiles, outlines typical experimental protocols for their evaluation, and provides visual representations of the key signaling pathway and experimental workflows.

Introduction to this compound and the Fibrate Class

This compound is a chemical entity belonging to the fibrate class of drugs. Fibrates are a well-established group of lipid-lowering agents used in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream. The therapeutic effects of fibrates are primarily mediated through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.

Given the structural similarity of this compound to other fibrates, it is anticipated to function as a PPARα agonist. This would lead to a cascade of effects resulting in reduced plasma triglycerides and, in many cases, increased high-density lipoprotein (HDL) cholesterol.

Comparative Efficacy of Fibrates on Lipid Profiles

Clinical trials have extensively documented the lipid-modifying effects of various fibrates. The following table summarizes the percentage changes in key lipid parameters observed in studies with fenofibrate, bezafibrate, and gemfibrozil. These data provide a benchmark for the expected efficacy of novel fibrate compounds like this compound.

FibratePlasma TriglyceridesTotal CholesterolLDL-CholesterolHDL-Cholesterol
Fenofibrate ↓ 20% to 50%[1]↓ 9.5% to 24.7%[2][3]↓ 5.5% to 25.5%[1][3]↑ 5% to 20%[1][3]
Bezafibrate ↓ 21% to 50%[4][5]↓ 5% (LDL-C)[5]↓ up to 15-20%[5]↑ 14% to 18%[4][5]
Gemfibrozil ↓ 31% to 50%[6][7]↓ 4% to 20%[6][7]↓ 11% to 20%[3][5]↑ 6% to 32.3%[4][6]

Mechanism of Action: The PPARα Signaling Pathway

Fibrates exert their effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates gene expression, leading to a series of metabolic changes that collectively improve the lipid profile.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrate Fibrate (e.g., 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid) PPARa PPARα Fibrate->PPARa Enters cell & binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription of LPL_up ↑ Lipoprotein Lipase (LPL) Expression TargetGenes->LPL_up ApoA_up ↑ ApoA-I & ApoA-II Expression TargetGenes->ApoA_up ApoC_down ↓ ApoC-III Expression TargetGenes->ApoC_down FAO_up ↑ Fatty Acid Oxidation TargetGenes->FAO_up VLDL_clearance VLDL_clearance LPL_up->VLDL_clearance ↑ VLDL & TG Clearance HDL_synthesis HDL_synthesis ApoA_up->HDL_synthesis ↑ HDL Synthesis LPL_activity LPL_activity ApoC_down->LPL_activity ↑ LPL Activity TG_synthesis TG_synthesis FAO_up->TG_synthesis ↓ Hepatic TG Synthesis

Diagram 1: PPARα Signaling Pathway. This diagram illustrates how fibrates activate PPARα, leading to changes in gene expression that result in beneficial effects on lipid metabolism.

Experimental Protocols

The evaluation of lipid-lowering agents like this compound typically follows a structured preclinical and clinical development path.

Preclinical Evaluation Workflow

Preclinical studies are essential to determine the initial efficacy, safety, and pharmacokinetic profile of a new chemical entity.

Preclinical_Workflow cluster_discovery Discovery & Screening cluster_animal In Vivo Animal Models cluster_preclinical_to_clinical Transition to Clinical Trials Compound Compound Synthesis (2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid) InVitro In Vitro Screening (e.g., PPARα activation assay) Compound->InVitro AnimalModels Animal Models of Dyslipidemia (e.g., hypertriglyceridemic rats/mice) InVitro->AnimalModels Efficacy Efficacy Studies (Lipid profile analysis) AnimalModels->Efficacy PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies AnimalModels->PKPD Tox Toxicology Studies (Dose-ranging, safety pharmacology) AnimalModels->Tox IND Investigational New Drug (IND) Application Efficacy->IND PKPD->IND Tox->IND

Diagram 2: Preclinical Experimental Workflow. This flowchart outlines the typical stages of preclinical research for a novel lipid-lowering compound.
Standard Clinical Trial Protocol for a Fibrate

The following outlines a typical protocol for a Phase III clinical trial designed to evaluate the efficacy and safety of a fibrate.

  • Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of [Fibrate Name] in Adult Patients with Primary Hypertriglyceridemia.

  • Objectives:

    • Primary: To assess the percentage change in fasting serum triglyceride levels from baseline to week 12 of treatment with [Fibrate Name] compared to placebo.

    • Secondary: To evaluate the effects of [Fibrate Name] on other lipid parameters (Total Cholesterol, LDL-C, HDL-C, non-HDL-C), apolipoproteins (ApoA-I, ApoB), and to assess the safety and tolerability of the drug.

  • Study Design:

    • This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Following a screening period of 4-8 weeks, which includes a diet and lifestyle stabilization phase, eligible patients are randomized in a 2:1 ratio to receive either [Fibrate Name] or a matching placebo once daily for 12 weeks.

  • Patient Population:

    • Inclusion Criteria:

      • Male and female patients aged 18 years or older.

      • Fasting serum triglyceride levels ≥ 200 mg/dL and < 500 mg/dL at two separate occasions during the screening period.

      • Stable body weight for at least 3 months prior to screening.

    • Exclusion Criteria:

      • Use of other lipid-lowering medications within 6 weeks of screening.

      • History of severe renal or hepatic impairment.

      • Uncontrolled diabetes mellitus (HbA1c > 9.0%).

      • Known hypersensitivity to fibrates.

  • Treatment:

    • Investigational Product: [Fibrate Name] tablets (e.g., 200 mg) administered orally once daily.

    • Control: Matching placebo tablets administered orally once daily.

  • Assessments:

    • Efficacy: Fasting lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C) will be measured at baseline and at weeks 4, 8, and 12.

    • Safety: Adverse events will be monitored throughout the study. Clinical laboratory tests (hematology, serum chemistry, urinalysis), vital signs, and physical examinations will be performed at each study visit.

  • Statistical Analysis:

    • The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) model with treatment and baseline triglyceride level as factors.

    • Secondary efficacy endpoints will be analyzed similarly.

    • Safety data will be summarized descriptively.

Conclusion

While direct experimental data on the lipid-lowering effects of this compound are not currently available in the public domain, its chemical structure strongly suggests that it functions as a fibrate through the activation of the PPARα signaling pathway. Based on extensive clinical evidence from established fibrates such as fenofibrate, bezafibrate, and gemfibrozil, it is anticipated that this compound would demonstrate a significant reduction in plasma triglycerides and an increase in HDL cholesterol. Further preclinical and clinical studies, following the outlined experimental protocols, are necessary to definitively characterize its efficacy and safety profile for the potential treatment of dyslipidemia. This guide serves as a foundational resource for researchers and drug development professionals in contextualizing and planning the future evaluation of this and other novel fibrate compounds.

References

A Comparative Analysis of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct comparative studies on a series of these specific propanoic acid derivatives, this document leverages data from structurally related analogues, including the corresponding acetic acid derivatives and the broader class of phenoxy-2-methylpropanoic acids. This approach offers valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds.

The core structure of this compound is derived from thymol, a naturally occurring monoterpenoid phenol known for its diverse biological activities. This scaffold is also structurally related to fibrates, a class of drugs used to lower blood lipid levels. The primary therapeutic target for many 2-phenoxy-2-methylpropanoic acid derivatives is the Peroxisome Proliferator-Activated Receptor (PPAR), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.

Comparative Biological Activity of Structurally Related Analogues

While direct comparative data for a series of this compound derivatives is scarce in publicly available literature, a study on the corresponding acetic acid analogues, specifically 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid and dipeptide derivatives, provides valuable insights into their antimicrobial properties.

Antimicrobial Activity of 2-(2'-isopropyl-5'-methylphenoxy)acetyl Amino Acid and Dipeptide Derivatives

A series of amino acid and dipeptide conjugates of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid were synthesized and evaluated for their antibacterial and antifungal activities. The results, summarized in the table below, indicate that specific modifications to the carboxylic acid moiety can lead to potent antimicrobial agents.

CompoundR'RZone of Inhibition (mm) vs. P. aeruginosaZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. C. albicans
2 HCH(CH₃)₂ (Val)2024-
6 HCH₂CH(CH₃)₂ (Leu)---
13 HCH₂Ph (Phe)--18
14 H(CH₂)₄NHBoc (Lys)--17
15 Gly-GlyOCH₃2123-
16 Gly-AlaOCH₃--19
Ciprofloxacin--1822-
Griseofulvin----16

Data adapted from a study on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides.[1]

Compounds 2 and 15 demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with zones of inhibition greater than the standard drug, ciprofloxacin.[1] Furthermore, compounds 13 , 14 , and 16 exhibited significant antifungal activity against Candida albicans, surpassing the efficacy of the standard antifungal agent, griseofulvin.[1]

Mechanism of Action: Targeting PPAR Receptors

The 2-phenoxy-2-methylpropanoic acid scaffold is a well-established pharmacophore for targeting Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are key regulators of lipid and glucose homeostasis. The fibrate class of drugs, for instance, exerts its lipid-lowering effects primarily through the activation of PPARα.

Modification of selective PPARδ agonists to include the 2-aryl-2-methylpropionic acid group has been shown to shift potency and selectivity towards PPARα agonism.[2] This highlights the critical role of the 2-methylpropionic acid moiety in receptor interaction. Structure-activity relationship studies on substituted phenylpropanoic acid derivatives have further revealed that substituents at the alpha-position of the carboxyl group are pivotal in determining the potency and selectivity of PPAR transactivation.

The activation of PPARα in the liver leads to the increased expression of genes involved in fatty acid uptake and oxidation, and a decrease in the expression of genes involved in lipogenesis. This ultimately results in reduced plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid Derivative PPARa_RXR_inactive PPARα-RXR (Inactive) Ligand->PPARa_RXR_inactive Binds PPARa PPARα RXR RXR PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (DNA) PPARa_RXR_active->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism Leads to

Figure 1. Simplified signaling pathway of PPARα activation by a ligand.

Experimental Protocols

General Synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetyl Amino Acid Methyl Esters

Synthesis_Workflow Start Starting Materials: 2-(2'-isopropyl-5'-methylphenoxy)acetic acid Amino Acid Methyl Ester Coupling Coupling Reaction: DCC, TEA in CHCl₃ Start->Coupling Stirring Stir at 0°C to RT for 24h Coupling->Stirring Filtration Filter to remove Dicyclohexylurea (DCU) Stirring->Filtration Washing Wash filtrate with: 1. 5% NaHCO₃ 2. Saturated NaCl Filtration->Washing Drying Dry organic layer over anhydrous Na₂SO₄ Washing->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Final Product: 2-(2'-isopropyl-5'-methylphenoxy)acetyl -amino acid methyl ester Purification->Product

Figure 2. General workflow for the synthesis of acetyl amino acid esters.

Materials:

  • 2-(2'-isopropyl-5'-methylphenoxy)acetic acid

  • Appropriate amino acid methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid (10 mmol) in chloroform (20 mL) is cooled to 0°C.

  • Triethylamine (21 mmol) is added, and the mixture is stirred for 15 minutes.

  • The respective amino acid methyl ester hydrochloride (10 mmol) and dicyclohexylcarbodiimide (10 mmol) are added to the reaction mixture.

  • The reaction is stirred at 0°C for 2 hours and then at room temperature for 24 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with 5% NaHCO₃ solution and saturated NaCl solution.

  • The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly for metabolic disorders and infectious diseases. The available data on structurally related compounds suggests that modifications to both the carboxylic acid moiety and the aromatic ring can profoundly influence biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. A direct comparative analysis of these compounds would provide a clearer understanding of their structure-activity relationships and help to identify lead candidates for further development. In particular, a comprehensive screening against a panel of PPAR subtypes would be crucial to determine their potency and selectivity as metabolic modulators. Furthermore, exploring a wider range of microbial species would help to better define their potential as antimicrobial agents.

References

crystallography of PPAR ligand binding domain with 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallography of the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain (LBD) in complex with various ligands, with a focus on understanding the potential binding of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. While a specific crystal structure for this compound is not publicly available, this guide leverages existing high-resolution structural data of PPARs with analogous phenylpropanoic acid derivatives and other well-characterized ligands to infer its binding mode and functional implications.

Introduction to PPARs and Ligand Binding

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[1][2][3] There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distributions and physiological functions.[1][2] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[4]

The ligand-binding domain (LBD) of PPARs is the target for a diverse range of endogenous fatty acids and synthetic compounds.[5][6] The LBD possesses a large, Y-shaped ligand-binding pocket that can accommodate a variety of chemical scaffolds.[3] Understanding the structural basis of ligand binding is paramount for the rational design of novel and selective PPAR modulators for therapeutic applications in metabolic diseases.

Comparative Crystallographic Data of PPAR-LBD Complexes

The following table summarizes key crystallographic data for selected PPAR-LBD structures in complex with various ligands, providing a basis for comparison. These ligands include fibrates (PPARα agonists), glitazones (PPARγ agonists), and other synthetic agonists.

PDB IDPPAR SubtypeLigandResolution (Å)Space GroupR-work / R-free
3VI8 [7]PPARαAPHM13 (synthetic agonist)1.75P 21 21 210.214 / 0.249
7E5I [8]PPARαAPHM6 (synthetic agonist)-P 21 21 21-
6KAX [5]PPARαIntrinsic fatty acid1.23P 21 21 21-
2F4B [9]PPARγAgonist2.07C 2 2 210.219 / 0.288
3PRG [10]PPARγapo-form2.9P 21 21 21-

Inferred Binding Mode of this compound

Based on the crystal structures of PPARs with structurally similar phenylpropanoic acid derivatives, we can predict the likely binding mode of this compound.

  • Acidic Head Group: The carboxylic acid moiety is expected to form crucial hydrogen bonds with key residues in the ligand-binding pocket, such as a tyrosine in helix 12 and a histidine in helix 5. This interaction is a hallmark of PPAR agonist binding and is essential for the stabilization of the active conformation of the receptor.

  • Hydrophobic Core: The isopropyl and methyl-substituted phenoxy group will likely occupy the hydrophobic core of the Y-shaped pocket. These hydrophobic interactions with nonpolar residues are critical for ligand affinity and subtype selectivity. The specific shape and size of this part of the ligand will determine its fit within the pocket and influence its potency and selectivity for the different PPAR subtypes.

  • Conformational Changes: Upon binding, the ligand is expected to induce a conformational change in the LBD, primarily in the activation function 2 (AF-2) helix (helix 12). This reorientation of helix 12 creates a binding surface for the recruitment of coactivator proteins, which is a prerequisite for transcriptional activation.[5]

Comparative Ligand Binding Affinity and Functional Activity

The following table presents a comparison of binding affinities and functional activities for various PPAR ligands. This data is essential for understanding the structure-activity relationship (SAR) and for benchmarking new compounds.

LigandPPAR SubtypeBinding AssayIC50 / Kd (nM)Functional AssayEC50 (nM)
Rosiglitazone[11]PPARγFluorescence PolarizationIC50: 230--
3-OH-BDE-47[11]PPARγFluorescence PolarizationIC50: 240--
(9Z,11E)-CLA[4]PPARαScintillation Proximity AssayIC50: 140--
Unsaturated Fatty Acyl-CoAs[12]PPARαDirect Fluorescence BindingKd: 1-14--

Experimental Protocols

Protein Expression and Purification of PPAR-LBD

A common method for obtaining PPAR-LBD for crystallographic and biochemical studies involves recombinant expression in Escherichia coli.[13][14]

  • Vector Construction: The cDNA encoding the human PPAR-LBD (e.g., amino acids 200-468 for PPARα) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.[13]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., Rosetta (DE3) pLysS). Protein expression is typically induced at a low temperature (e.g., 15-20°C) with Isopropyl β-D-1-thiogalactopyranoside (IPTG) to enhance protein solubility.[13]

  • Purification: The bacterial cells are harvested and lysed. The soluble PPAR-LBD is then purified using a series of chromatography steps, which may include:

    • Affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Size-exclusion chromatography to remove aggregates and further purify the protein.[14]

Crystallization of PPAR-LBD in Complex with Ligand

Obtaining high-quality crystals is a critical step for X-ray diffraction studies. Co-crystallization is a widely used method.[2][13]

  • Complex Formation: The purified PPAR-LBD is incubated with a molar excess of the ligand of interest to ensure saturation of the binding pocket.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens that vary in pH, precipitant type, and concentration. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by fine-tuning the concentrations of the protein, ligand, and crystallization reagents to obtain diffraction-quality crystals. Techniques like cross-seeding or the addition of coactivator peptides can sometimes improve crystal quality.[2][13]

Ligand Binding Assays

Several biophysical techniques can be used to quantify the binding affinity of a ligand to the PPAR-LBD.

  • Fluorescence Polarization (FP) Assay: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to the protein. It is a robust method for determining IC50 values in a competitive binding format.[11]

  • Scintillation Proximity Assay (SPA): This radioisotopic assay measures the binding of a radiolabeled ligand to the receptor, which is captured on scintillant-containing beads.[4]

  • Direct Fluorescence Binding Assay: This method utilizes the intrinsic fluorescence of the protein or a fluorescent ligand to monitor the binding event directly.[12]

Functional Assays

Cell-based reporter gene assays are commonly used to assess the functional activity of PPAR ligands.

  • Reporter Gene Assay: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with expression vectors for the PPAR of interest and the reporter construct. The cells are then treated with the test compound, and the activation of the receptor is quantified by measuring the reporter gene expression (e.g., luminescence).

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Fatty Acid, Fibrate) PPAR PPAR Ligand->PPAR Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic Regulation Metabolic Regulation Protein->Metabolic Regulation Coactivators Coactivators Coactivators->Heterodimer Recruitment

Caption: PPAR signaling pathway.

Crystallography_Workflow A Gene Cloning (PPAR-LBD) B Protein Expression (E. coli) A->B C Protein Purification (Chromatography) B->C D Complex Formation (PPAR-LBD + Ligand) C->D E Crystallization (Vapor Diffusion) D->E F X-ray Diffraction E->F G Data Processing F->G H Structure Solution & Refinement G->H I Structural Analysis H->I

Caption: Experimental workflow for PPAR-LBD crystallography.

Ligand_Binding_Comparison_Logic cluster_ligands Ligands cluster_data Data Comparison cluster_analysis Analysis Unknown 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid Inference Inferred Binding Mode & SAR Unknown->Inference Known Known PPAR Ligands (e.g., Fibrates, Glitazones) Structure Crystal Structure Known->Structure Binding Binding Affinity (IC50, Kd) Known->Binding Activity Functional Activity (EC50) Known->Activity Structure->Inference Binding->Inference Activity->Inference

Caption: Logic for comparative analysis of ligand binding.

References

Structure-Activity Relationship of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, a scaffold known for its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates, a class of drugs structurally related to this scaffold, are utilized for their hypolipidemic effects, primarily through the activation of PPARα. Understanding the SAR of these analogues is crucial for the rational design of novel and more potent therapeutic agents for metabolic disorders.

Core Structural Framework and Analogues

The parent compound, this compound, belongs to the class of 2-phenoxy-2-methylpropanoic acid derivatives. The general structure consists of a phenoxy ring, an isobutyric acid moiety, and various substituents on the aromatic ring. Analogues are typically synthesized by modifying these substituents to explore their impact on biological activity.

Quantitative Comparison of PPARα Agonist Activity

The following table summarizes the in vitro activity of a series of substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid analogues as PPARα agonists. The data is extracted from a study by Willson et al. (2007), which led to the discovery of the potent and selective PPARα agonist GW590735. The activity is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a PPARα transactivation assay.

CompoundR1R2R3hPPARα EC50 (nM)[1]
1 HHH1000
2 MeHH300
3 HMeH200
4 HHMe300
5 ClHH100
6 HClH100
7 HHCl200
8 CF3HH30
9 HCF3H30
10 HHCF3100
11 PhHH10
12 HPhH10
13 HHPh30
GW590735 (25a in source) 4-CF3-PhHH4[1]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: Introduction of substituents on the terminal phenyl ring (R1, R2, R3) generally leads to a significant increase in PPARα agonist potency compared to the unsubstituted analogue (Compound 1).

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), at various positions on the phenyl ring enhance activity. The trifluoromethyl group appears to be particularly favorable (Compounds 8 and 9).

  • Steric Bulk: The introduction of a phenyl group (Ph) also results in highly potent compounds (Compounds 11 and 12).

  • Optimal Substitution Pattern: The most potent compound in this series, GW590735, features a 4-trifluoromethylphenyl group, highlighting the importance of both the electronic nature and the position of the substituent for optimal interaction with the PPARα ligand-binding pocket.

Experimental Protocols

The evaluation of the biological activity of these analogues typically involves in vitro transactivation assays to determine their potency as PPAR agonists.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). When an agonist binds to the PPARα LBD, the fusion protein activates the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the agonist activity of the compound.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions. The cells are then co-transfected with the PPARα-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for receptor expression, the transfected cells are treated with the test compounds at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay: Following a further incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate solution is added to the cell lysates. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

General Structure of 2-Phenoxy-2-methylpropanoic Acid Analogues

G Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesize Analogues transfect Transfect Cells with PPARα and Reporter Plasmids start->transfect treat Treat Cells with Test Compounds transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Dose-Response measure->analyze sar Determine SAR analyze->sar G PPARα Signaling Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects ligand Fibrate Analogue (Agonist) ppar PPARα ligand->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to gene Target Gene Transcription ppre->gene Activates lipolysis ↑ Lipoprotein Lipase ↓ ApoC-III gene->lipolysis uptake ↑ Fatty Acid Uptake gene->uptake oxidation ↑ β-oxidation gene->oxidation tg ↓ Triglyceride Levels lipolysis->tg uptake->tg oxidation->tg

References

In Vivo Efficacy of Phenolic Monoterpenoids: A Comparative Analysis of Thymol and Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

This guide provides a comparative analysis of the in vivo efficacy of two structurally related phenolic monoterpenoids: thymol and carvacrol. Due to the current absence of published in vivo efficacy data for 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, this guide focuses on these well-characterized alternatives to provide a relevant comparative framework. Thymol and carvacrol have demonstrated a broad range of biological activities, including anti-inflammatory and antimicrobial effects, which are supported by numerous preclinical in vivo studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways to aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Efficacy Data

The following tables summarize quantitative data from representative in vivo studies on the anti-inflammatory and antimicrobial efficacy of thymol and carvacrol.

Table 1: In Vivo Anti-inflammatory Efficacy
CompoundModelDosageParameter MeasuredResult
Thymol LPS-induced endometritis in mice10, 20, and 40 mg/kgMPO activity, TNF-α, IL-1β productionDose-dependent reduction in all parameters.[1]
Acetic acid-induced colitis in rats100 mg/kg (orally)COX-2 expression, MPO activity, NO, MDA, IL-1, IL-6, TNF-α levelsSignificant reduction in all inflammatory markers.[2]
Formalin-induced paw edema in mice7.5, 15, and 30 mg/kgPaw edema diameterDose-dependent and significant decrease in paw edema.[3][4][5]
Carvacrol KPC-producing K. pneumoniae infection in mice10, 25, and 50 mg/kgSurvival rate100% survival at all doses, compared to 50% in the untreated group.[6][7]
Table 2: In Vivo Antimicrobial Efficacy
CompoundModel OrganismInfection ModelDosageEfficacy MetricResult
Carvacrol KPC-producing Klebsiella pneumoniaeMurine peritoneal infection10, 25, and 50 mg/kgSurvival Rate100% survival at all tested doses.[6][7]
Klebsiella pneumoniae (KPC)Murine peritoneal infection10, 25, and 50 mg/kgBacterial Load in Peritoneal LavageSignificant reduction in bacterial load.[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Murine Model of KPC-producing Klebsiella pneumoniae Infection (for Carvacrol)
  • Animal Model: Female Swiss mice are used.

  • Infection: Animals are injected intraperitoneally (i.p.) with a 0.1 mL aliquot of a bacterial suspension containing 4.0 × 10⁸ CFU/mL of KPC-producing K. pneumoniae.[6]

  • Treatment: One hour after infection, mice are treated with carvacrol (10, 25, or 50 mg/kg), a positive control (e.g., polymyxin B at 2 mg/kg), or a vehicle control via an appropriate route of administration.[6][7]

  • Efficacy Evaluation:

    • Survival: The survival rate of the animals is monitored for a defined period (e.g., 24 hours).[6][7]

    • Bacterial Load: At the end of the experiment, peritoneal lavage is performed to collect fluid, which is then serially diluted and plated to determine the number of colony-forming units (CFU), indicating the bacterial load.[6]

    • Inflammatory Cell Count: Total and differential white blood cell counts in the peritoneal fluid can be analyzed to assess the inflammatory response.[6]

LPS-Induced Endometritis in Mice (for Thymol)
  • Animal Model: Female mice are utilized for this model.

  • Induction of Endometritis: Lipopolysaccharide (LPS) is administered to induce an inflammatory response in the endometrium.

  • Treatment: Thymol is administered at various doses (e.g., 10, 20, and 40 mg/kg) prior to or following the LPS challenge.[1]

  • Efficacy Evaluation:

    • Histopathology: Uterine tissue is collected for histological examination to assess pathological changes.[1]

    • Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in the uterine tissue.[1]

    • Cytokine Levels: The production of pro-inflammatory cytokines such as TNF-α and IL-1β in the uterine tissue is quantified using methods like ELISA.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by thymol and carvacrol, as well as a generalized experimental workflow for in vivo efficacy studies.

G Experimental Workflow for In Vivo Efficacy cluster_0 Pre-clinical Model Development cluster_1 Treatment Administration cluster_2 Efficacy Evaluation animal_model Animal Model Selection (e.g., Mice, Rats) disease_induction Disease Induction (e.g., Bacterial Infection, Chemical Inducer) animal_model->disease_induction treatment_groups Grouping of Animals (Control, Test Compound, Positive Control) disease_induction->treatment_groups dosing Compound Administration (Route, Dose, Frequency) treatment_groups->dosing monitoring Monitoring of Clinical Signs (e.g., Survival, Weight Loss) dosing->monitoring sample_collection Sample Collection (e.g., Blood, Tissues) monitoring->sample_collection analysis Biochemical and Histological Analysis (e.g., Cytokines, MPO, Histopathology) sample_collection->analysis

Caption: Generalized workflow for in vivo efficacy studies.

G Thymol's Anti-inflammatory Signaling Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IkB IκB Phosphorylation TLR4->IkB p38_JNK_ERK p38, JNK, ERK Activation TLR4->p38_JNK_ERK Thymol Thymol Thymol->TLR4 Thymol->IkB Thymol->p38_JNK_ERK NFkB_activation NF-κB Activation and Nuclear Translocation IkB->NFkB_activation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NFkB_activation->pro_inflammatory_genes AP1_activation AP-1 Activation p38_JNK_ERK->AP1_activation inflammatory_mediators Inflammatory Mediator Production AP1_activation->inflammatory_mediators

Caption: Thymol's anti-inflammatory signaling pathway.[8][9][10][11]

G Carvacrol's Antimicrobial Mechanism cluster_membrane Membrane Disruption cluster_intracellular Intracellular Effects Carvacrol Carvacrol Bacterial_Cell Bacterial Cell Carvacrol->Bacterial_Cell Membrane_Permeability Increased Membrane Permeability Bacterial_Cell->Membrane_Permeability Membrane_Potential Dissipation of Membrane Potential Membrane_Permeability->Membrane_Potential Ion_Leakage Leakage of Ions (e.g., K+) and ATP Membrane_Potential->Ion_Leakage ATP_Depletion Depletion of Intracellular ATP Ion_Leakage->ATP_Depletion Inhibit_Enzymes Inhibition of ATP-dependent Enzymes ATP_Depletion->Inhibit_Enzymes Cell_Death Bacterial Cell Death Inhibit_Enzymes->Cell_Death

Caption: Carvacrol's antimicrobial mechanism of action.[12][13][14][15]

References

Mechanism of Action: The PPAR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PPAR Pan-Agonists for Researchers

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid metabolism, glucose homeostasis, inflammation, and energy balance.[1][2] Three distinct isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1][2] While isotype-selective agonists like fibrates (PPARα) and thiazolidinediones (PPARγ) are established therapeutics, there is growing interest in pan-agonists that activate all three PPAR isotypes simultaneously.[3][4]

This guide provides a head-to-head comparison of prominent PPAR pan-agonists, focusing on their performance in preclinical and clinical studies, with supporting experimental data. It is intended for researchers, scientists, and drug development professionals working in metabolic and inflammatory diseases.

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR).[5][6] In the absence of a ligand, this complex may be bound to co-repressors, inhibiting gene expression.[5][7] Upon binding to an agonist, a conformational change occurs, leading to the release of co-repressors and recruitment of co-activator proteins.[6][7] This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[1][7]

Activation of the individual PPAR isotypes has distinct but complementary effects:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle.[5] Its activation primarily lowers triglycerides by increasing the expression of genes involved in fatty acid uptake and oxidation.[1][6]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[1][8] PPARγ agonists, such as thiazolidinediones, are effective insulin sensitizers.[3][9]

  • PPARδ: Ubiquitously expressed, PPARδ activation is involved in enhancing fatty acid oxidation and energy expenditure, particularly in skeletal muscle.[1][4]

By simultaneously targeting all three isotypes, pan-agonists aim to provide a more comprehensive therapeutic effect, addressing multiple facets of metabolic diseases like nonalcoholic steatohepatitis (NASH), which involves steatosis, inflammation, and fibrosis.[10][11]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Lanifibranor) PPAR PPAR (α, γ, δ) Agonist->PPAR Binds & Activates RXR RXR PPAR->RXR PPRE PPRE (DNA Response Element) PPAR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicResponse Regulation of Lipid Metabolism, Inflammation, Insulin Sensitivity TargetGenes->MetabolicResponse Coactivators Co-activators Coactivators->PPAR Recruited to

Figure 1. Simplified PPAR signaling pathway.

Head-to-Head Comparison of Key PPAR Agonists

Several pan-PPAR agonists are in development, with lanifibranor being one of the most advanced. Dual-agonists, such as saroglitazar, are also relevant as they are often evaluated in similar indications. Bezafibrate is an older, less potent pan-agonist used as a benchmark.[4][12]

FeatureLanifibranor (IVA337)SaroglitazarBezafibrate
Agonist Type Pan-PPAR (α, γ, δ)[10]Dual PPAR (α/γ)[12][13]Pan-PPAR (α, γ, δ)[4][14]
Receptor Activity Moderate and well-balanced activity on all three isoforms[10]Predominant PPARα activity with some PPARγ agonism[13]Stimulates all three PPARs[4]
Primary Indication Nonalcoholic Steatohepatitis (NASH)[13]Diabetic Dyslipidemia, NASH[13][15]Dyslipidemia[4]
Developer Inventiva PharmaZydus CadilaMultiple (Generic)

Quantitative Data Summary

Preclinical Efficacy in Animal Models of NASH

PPAR pan-agonists have demonstrated significant efficacy in various preclinical models that replicate the key features of human NASH.

Model / AgonistKey OutcomesReference
Methionine- and Choline-Deficient (MCD) Diet
LanifibranorReduced liver steatosis, inflammation, hepatocyte ballooning, and attenuated fibrosis.[13] Inhibited inflammasome and fibrotic gene expression.[10][10][13]
BezafibrateInhibited NASH development by upregulating β-oxidation and lipid transport genes.[14][14]
foz/foz Mice (Obesity/Metabolic Syndrome Model)
LanifibranorReduced liver steatosis, inflammation, and ballooning.[13] Increased expression of β-oxidation-related genes.[10][10][13]
Carbon Tetrachloride (CCl₄)-Induced Fibrosis
LanifibranorDemonstrated preventive and curative effects on fibrosis.[10] Showed an attenuated fibrotic response.[13][10][13]
High-Fat Diet (HFD) / Western Diet (WD)
LanifibranorInhibited fibrotic genes.[13] Decreased steatosis, liver injury, and monocyte infiltration.[11][11][13]
SaroglitazarReduced NASH characteristics, seeming more effective than pioglitazone and fenofibrate.[13][13]
Clinical Trial Performance in NASH

Clinical trials provide the most robust data for comparing therapeutic potential. The Phase 2b NATIVE trial for lanifibranor is a key data source.[16][17]

Clinical Trial / AgonistPrimary EndpointNASH Resolution¹Fibrosis Improvement²Key Adverse EventsReference
NATIVE (Phase 2b) / Lanifibranor (24 weeks) Decrease in SAF-A score³ ≥2 points without worsening fibrosis1200 mg: 35% vs 9% placebo1200 mg: 48% vs 29% placeboDiarrhea, nausea, peripheral edema, weight gain[16][16][17]
1200 mg: 55% vs 33% placebo (p=0.007)[17]800 mg: 25% vs 9% placebo800 mg: 34% vs 29% placebo
EVIDENCES IV (Phase 2) / Saroglitazar (16 weeks) Change in ALT levelsNot a primary endpointNot a primary endpointGenerally well-tolerated[18]
4 mg: -45.8% vs +3.4% placebo
Also significantly reduced liver fat content vs placebo (-19.7% vs +4.1%)[18]

¹Resolution of NASH without worsening of fibrosis. ²Improvement in fibrosis stage of at least 1 without worsening of NASH. ³SAF-A (Steatosis, Activity, Fibrosis-Activity) score incorporates ballooning and inflammation.[16]

Experimental Protocols

PPAR Transactivation Assay

This is a fundamental cell-based assay to determine if a compound can activate a specific PPAR isotype and to quantify its potency (EC₅₀). The method relies on a chimeric receptor and a reporter gene system.

Principle: Cells are co-transfected with two plasmids. The first expresses a chimeric protein containing the DNA-binding domain (DBD) of a yeast transcription factor (GAL4) fused to the ligand-binding domain (LBD) of a specific human PPAR isotype (α, γ, or δ). The second plasmid contains a reporter gene (e.g., firefly luciferase) downstream of a promoter with a GAL4 response element. If the test compound binds to the PPAR-LBD, the GAL4-DBD binds to the response element and drives the expression of luciferase, which can be quantified by measuring light output.[19][20]

Methodology:

  • Cell Culture: HEK293T or a similar cell line is cultured in 24-well plates.[19]

  • Transient Transfection: Cells are transfected with plasmids expressing the GAL4-PPAR LBD chimera, the luciferase reporter, and a control plasmid (e.g., Renilla luciferase for normalization) using a transfection reagent like Lipofectamine.[19]

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., from 0.01 nM to 0.1 mM) or a known reference agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).[19]

  • Incubation: Cells are incubated for 18-24 hours to allow for compound binding and reporter gene expression.

  • Cell Lysis & Assay: Cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. The fold activation relative to the vehicle control is plotted against the compound concentration to determine the EC₅₀ value.[19]

Transactivation_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T in 24-well plates) B 2. Co-transfection with Plasmids - GAL4-PPAR-LBD - Luciferase Reporter - Renilla Control A->B C 3. Compound Incubation (Varying concentrations of test agonist) B->C D 4. Cell Lysis (Release cellular contents) C->D E 5. Dual-Luciferase Assay (Measure Firefly & Renilla light output) D->E F 6. Data Analysis - Normalize Firefly to Renilla - Plot Dose-Response Curve - Calculate EC50 E->F

Figure 2. PPAR transactivation assay workflow.
In Vivo Model: CDAA-HFD Fed Mice

To assess the efficacy of PPAR agonists on steatohepatitis and fibrosis, animal models that mimic human NASH are crucial. The choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model is frequently used.[11]

Principle: This diet induces severe steatohepatitis and progressive fibrosis in mice, replicating key histological features of advanced NASH in humans. It allows for the therapeutic evaluation of compounds on established disease.

Methodology:

  • Animal Model: C57BL/6J mice are typically used.

  • Disease Induction: Mice are fed a CDAA-HFD for a period of 6-12 weeks to establish steatohepatitis and fibrosis.

  • Treatment Administration: Once the disease is established, mice are randomized into groups to receive the vehicle control, a reference compound, or the test PPAR agonist (e.g., lanifibranor) daily via oral gavage for a therapeutic period (e.g., 8 weeks).[11]

  • Endpoint Analysis: At the end of the treatment period, various endpoints are assessed:

    • Histology: Liver tissue is collected, sectioned, and stained (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) for scoring by a pathologist.

    • Biochemical Analysis: Serum is analyzed for liver enzymes (ALT, AST) and metabolic parameters (glucose, triglycerides).

    • Gene Expression: Liver tissue is used for qPCR analysis to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Cpt1a).[10][20]

Conclusion

PPAR pan-agonists, particularly lanifibranor, represent a promising therapeutic strategy for complex metabolic diseases like NASH by simultaneously targeting lipid metabolism, insulin sensitivity, and inflammation/fibrosis.[10][13] Head-to-head comparisons in preclinical models suggest that pan-agonists may combine and exceed the benefits of selective PPAR agonists.[11] Clinical data from the NATIVE trial further support this, showing that lanifibranor significantly improves both disease activity and fibrosis in patients with active NASH.[16] While dual PPARα/γ agonists like saroglitazar also show strong efficacy in improving metabolic parameters, the balanced activation of all three PPAR isotypes by a pan-agonist may offer a more potent and comprehensive approach to resolving the multifaceted pathology of steatohepatitis. Further Phase 3 trials will be critical in confirming the long-term efficacy and safety of this class of drugs.

References

Independent Verification of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic Acid: A Comparative Guide to Assessing Biological Activity as a Putative PPAR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

This guide outlines a comprehensive experimental framework for the independent verification of the biological activity of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid (CAS No. 97283-84-6). Due to the absence of publicly available experimental data for this specific compound, this document provides a detailed roadmap for its characterization, focusing on its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The guide includes established experimental protocols and a comparative analysis with well-characterized PPAR agonists to contextualize potential findings.

Introduction

This compound shares structural similarities with a class of compounds known as fibrates, which are agonists of PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of metabolism, inflammation, and cellular differentiation. There are three main isoforms:

  • PPARα: Primarily expressed in the liver, heart, and muscle; a key regulator of lipid metabolism. Fibrate drugs are primarily PPARα agonists.

  • PPARγ: Highly expressed in adipose tissue; a master regulator of adipogenesis and insulin sensitivity. Thiazolidinediones (glitazones) are potent PPARγ agonists.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and cellular proliferation.

Given its structure, it is hypothesized that this compound may act as a PPAR agonist, potentially with activity on one or more isoforms. Independent verification of this activity is essential for its consideration in any research or drug development program.

Comparative Analysis of PPAR Agonists

To provide a benchmark for the potential activity of this compound, the following table summarizes the reported activities of established PPAR agonists. The data for the target compound is intentionally left blank and is to be populated upon experimental determination.

Table 1: Comparative In Vitro Activity of PPAR Agonists

CompoundTypePPARα EC50 (nM)PPARγ EC50 (nM)PPARβ/δ EC50 (nM)
This compound Putative Agonist TBD TBD TBD
Fenofibric AcidPPARα Agonist1,000 - 30,000>10,000~5,000
GemfibrozilPPARα Agonist10,000 - 50,000>100,000>100,000
RosiglitazonePPARγ Agonist>10,00030 - 60>10,000
PioglitazonePPARγ Agonist>10,000400 - 700>10,000
BezafibratePan-Agonist500 - 2,0001,000 - 5,000300 - 1,000
GW501516 (Cardarine)PPARβ/δ Agonist~1,100~2,000~1

EC50 (Half-maximal effective concentration) values can vary depending on the specific assay conditions. TBD: To Be Determined.

Experimental Protocols for Biological Activity Verification

The following are key experiments to characterize the biological activity of this compound as a PPAR agonist.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This is a cell-based assay to determine if the compound can activate PPARs and to quantify its potency (EC50) and efficacy.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector for the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or β/δ) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment:

    • After 24 hours, transfected cells are treated with a range of concentrations of this compound, a vehicle control (e.g., DMSO), and a known reference agonist (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ).

  • Incubation and Lysis:

    • Cells are incubated for 18-24 hours to allow for gene transcription and protein expression.

    • Cells are then lysed to release the cellular components, including the expressed luciferase.

  • Luciferase Activity Measurement:

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • Luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Dose-response curves are generated, and EC50 values are calculated.

Adipocyte Differentiation Assay

This assay assesses the ability of the compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Methodology:

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Induction of Differentiation:

    • Two days post-confluence, the medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of the test compound or a positive control (e.g., Rosiglitazone).

  • Maturation:

    • After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound. The medium is replenished every 2-3 days for a total of 8-12 days.

  • Assessment of Differentiation:

    • Oil Red O Staining: Mature adipocytes accumulate lipid droplets. Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as aP2 (FABP4) and Adiponectin, can be quantified using RT-qPCR.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PPAR signaling pathway and the experimental workflow for the verification of the biological activity of the target compound.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid) PPAR PPAR (α, γ, or β/δ) Agonist->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Genes (e.g., CPT1, aP2) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (Lipid Metabolism, Adipogenesis) Protein->BiologicalResponse Mediates PPAR_RXR->PPRE Binds to Experimental_Workflow cluster_invitro In Vitro Characterization start Test Compound: 2-(2-Isopropyl-5-methylphenoxy) -2-methylpropanoic acid transfection Cell Transfection (PPAR-LBD & Luciferase Reporter) start->transfection adipocyte_diff Adipocyte Differentiation (3T3-L1 cells) start->adipocyte_diff treatment Compound Treatment (Dose-Response) transfection->treatment luciferase_assay Luciferase Assay treatment->luciferase_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis results Biological Activity Profile data_analysis->results oil_red_o Oil Red O Staining adipocyte_diff->oil_red_o qpcr RT-qPCR for Adipogenic Markers adipocyte_diff->qpcr oil_red_o->results qpcr->results

Safety Operating Guide

Essential Safety and Operational Guide for 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is synthesized from the SDSs of structurally analogous compounds. It is imperative to obtain and consult the official SDS from your chemical supplier for definitive handling and disposal instructions.

Hazard Profile

Based on an analysis of similar chemical structures, this compound is anticipated to present the following hazards.

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)

Personal Protective Equipment (PPE)

The following PPE is mandatory for the handling of this compound to minimize exposure risk.

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shieldProtects against splashes and vapors that can cause severe eye irritation.[1][2]
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.[3]
Body Protection Chemical-resistant lab coat or apronProtects against contamination of personal clothing and skin.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.Prevents inhalation of irritant dust or vapors.[1][2]
Footwear Closed-toe shoesPrevents exposure from spills.[3]

Experimental Workflow and Handling Protocol

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.